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  • Product: 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
  • CAS: 1236366-27-0

Core Science & Biosynthesis

Foundational

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde physical and chemical properties

An In-Depth Technical Guide to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist This technical guide provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its physical and chemical properties, a plausible synthetic route, and its potential therapeutic applications.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of clinically approved drugs and investigational molecules.[1][2][3] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, analgesic, and antidepressant activities.[1][4][5]

The subject of this guide, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, incorporates a cyclobutyl group, which can enhance metabolic stability and lipophilicity, and a carbaldehyde functional group, a versatile handle for further chemical modifications.

Physicochemical Properties

Detailed experimental data for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is not extensively available in public literature, suggesting its status as a relatively novel compound. However, based on available data for this and structurally related compounds, we can summarize its key properties.

PropertyValueSource/Reference
CAS Number 1236366-27-0[6]
Molecular Formula C9H12N2O[6]
Molecular Weight 164.2 g/mol [6]
Physical Form Likely a liquid at room temperatureInferred from related compounds like 1-cyclobutyl-1H-pyrazole-4-carbaldehyde
Solubility Expected to be soluble in organic solvents like ethanol, DMF, and DMSO.General chemical principle
Storage Temperature 4°C[6]

Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][7][8] This reaction involves the formylation of an active methylene group using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). A plausible synthetic route for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction Cyclobutylmethylhydrazine Cyclobutylmethylhydrazine Hydrazone Intermediate Hydrazone Cyclobutylmethylhydrazine->Hydrazone Reaction with Acetaldehyde Acetaldehyde Acetaldehyde Product 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde Hydrazone->Product Cyclization & Formylation Vilsmeier_Reagent POCl3 / DMF Reactivity_Diagram cluster_reactions Potential Reactions cluster_products Resulting Functional Groups Core 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde Oxidation Oxidation (e.g., with KMnO4) Core->Oxidation Reduction Reduction (e.g., with NaBH4) Core->Reduction Condensation Condensation (e.g., with amines) Core->Condensation Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Imine Imine/Schiff Base Derivative Condensation->Imine

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Exploratory

Crystal structure and X-ray crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The precise three-dimensional arrangement of atoms, dictated by the crystal structure, is fundamental to understanding structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a novel pyrazole derivative, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. We will detail the experimental protocols, from chemical synthesis to final structure refinement, explaining the causality behind key methodological choices and providing insights for researchers in drug discovery and materials science.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][6] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological targets.[1] The introduction of a carbaldehyde group at the 5-position creates a versatile chemical handle for further synthetic elaboration, making pyrazole-5-carbaldehydes valuable intermediates.[7][8]

Determining the single-crystal X-ray structure of these molecules provides definitive proof of constitution and conformation.[9] This structural data is invaluable for:

  • Understanding Molecular Conformation: Elucidating the preferred spatial arrangement of substituents, such as the cyclobutylmethyl group.

  • Analyzing Intermolecular Interactions: Identifying hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing and can influence solid-state properties like solubility and stability.

  • Structure-Based Drug Design: Providing precise atomic coordinates for computational modeling and docking studies to predict and rationalize binding to biological targets.[5]

This guide serves as a detailed protocol and analysis framework for obtaining and interpreting the crystal structure of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a representative member of this important class of compounds.

Synthesis and Crystallization

The journey from starting materials to a publication-quality crystal structure begins with robust synthesis and meticulous crystallization.

Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

The target compound is efficiently synthesized via a two-step process involving N-alkylation followed by formylation. The Vilsmeier-Haack reaction is the method of choice for formylating the electron-rich pyrazole ring, typically at the C4 or C5 position.[10][11][12]

Synthesis_Workflow Pyrazole 1H-Pyrazole Alkylated_Pyrazole 1-(cyclobutylmethyl) -1H-pyrazole Pyrazole->Alkylated_Pyrazole N-Alkylation Reflux Step 1 CBM_Br Cyclobutylmethyl Bromide CBM_Br->Alkylated_Pyrazole N-Alkylation Reflux Step 1 Base K2CO3, Acetone Base->Alkylated_Pyrazole N-Alkylation Reflux Step 1 Target 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde Alkylated_Pyrazole->Target Vilsmeier-Haack Formylation 0°C to 70°C Step 2 Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target Vilsmeier-Haack Formylation 0°C to 70°C Step 2 XRay_Workflow Crystal Select & Mount Single Crystal DataCollection X-ray Data Collection (Diffractometer) Crystal->DataCollection Mount on Goniometer Integration Data Integration (Determine Intensities) DataCollection->Integration Raw Diffraction Images Solution Structure Solution (Phasing - e.g., SHELXT) Integration->Solution Reflection File (hkl) Refinement Structure Refinement (Least-Squares - e.g., SHELXL) Solution->Refinement Initial Atomic Model Refinement->Refinement Iterative Improvement Validation Validation & CIF Generation (checkCIF) Refinement->Validation Final Structural Model Database Deposition (e.g., CCDC) Validation->Database Validated CIF File

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Exploratory

A Technical Guide to the Toxicity and Safe Handling of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for a Novel Pyrazole Derivative The landscape of drug discovery and chemical synthesis is perpetually expanding, introduci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Pyrazole Derivative

The landscape of drug discovery and chemical synthesis is perpetually expanding, introducing novel molecules with unique potential. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde represents one such compound at the frontier of research. As a functionalized pyrazole, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities and applications in medicinal chemistry and agriculture.[1][2] However, with novelty comes the challenge of incomplete information.

This guide addresses the critical need for a robust safety and handling framework for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. It must be explicitly stated that, as of the date of this document, specific, comprehensive toxicological studies and a dedicated Safety Data Sheet (SDS) for this exact molecule are not available in the public domain.[3] This is a common scenario for new chemical entities (NCEs) in the research and development phase.

Therefore, this whitepaper employs a foundational principle of chemical safety: extrapolation from structurally analogous compounds . The guidance herein is synthesized from established safety data for a variety of pyrazole-based molecules, including other pyrazole-carbaldehydes and related derivatives. This approach provides a scientifically grounded and cautious framework for handling, allowing researchers to proceed with an informed understanding of the potential hazards and the necessary controls to mitigate them.

Section 1: The Pyrazole Scaffold - A Profile of Potential and Precaution

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a core structure in many pharmacologically active compounds.[1][4] Its derivatives have been investigated for a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][5] However, this biological activity also necessitates a careful approach to safety. Some pyrazole derivatives have been shown to exhibit toxicity; for instance, certain 1-methyl-1H-pyrazole-5-carboxamides demonstrated acute toxicity in rodent models, linked to the inhibition of mitochondrial respiration.[6] This underscores the principle that biological activity in a therapeutic context can translate to toxicity in an occupational setting if exposure is not controlled.

Predicted Physicochemical Properties

While experimental data for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is scarce, computational predictions provide a preliminary profile.[3]

PropertyPredicted ValueSource
Molecular FormulaC9H12N2O[3]
Molecular Weight164.20 g/mol [3]
XlogP1.2[3]
Monoisotopic Mass164.09496 Da[3]

Note: These values are computationally predicted and should be used for guidance only pending experimental verification.

Section 2: Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous pyrazole derivatives, a risk assessment for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde should assume the potential for the following hazards.

Summary of Hazards from Analogous Pyrazole Compounds
Hazard ClassificationPotential EffectsCited Analogous Compounds
Skin Corrosion/Irritation Causes skin irritation.[7][8]5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid
Serious Eye Damage/Irritation Causes serious eye irritation or damage, potentially severe.[7][8][9][10]1-Methyl-1H-pyrazole-4-carboxaldehyde, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, 1H-Pyrazole
Acute Oral Toxicity May be harmful if swallowed.[10][11]1H-Pyrazole, various pyrazole derivatives
Acute Dermal Toxicity Toxic in contact with skin.[12]Pyrazole
Respiratory Irritation May cause respiratory irritation.[13]3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The primary routes of occupational exposure are inhalation of aerosols, dermal contact, and eye contact. Ingestion is considered an unexpected route of exposure in a controlled laboratory setting.[9][14]

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow provides a structured approach.

cluster_0 Risk Assessment for Novel Compounds A Step 1: Identify Hazards Review data for analogous compounds (pyrazole derivatives). Assume skin/eye irritation, potential acute toxicity. B Step 2: Evaluate Exposure Consider quantity, frequency of use, physical form (solid/liquid), and potential for aerosolization. A->B Assess the 'who, what, where, when, how' C Step 3: Determine Controls Select appropriate controls based on the Hierarchy of Controls (see Section 3). B->C Match risk level to control measures D Step 4: Implement Controls Ensure engineering controls are certified. Provide and train on correct PPE usage. C->D Put safety measures into practice E Step 5: Document & Review Record the risk assessment. Review annually or if procedures change. D->E Maintain a record and ensure ongoing relevance

Caption: A systematic workflow for conducting a risk assessment.

Section 3: Hierarchy of Controls - A Multi-Layered Safety Approach

The most effective way to manage risk is through a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination) over the least effective (PPE).

Elimination Elimination (Most Effective) Physically remove the hazard (Not applicable for required synthesis) Substitution Substitution Use a less hazardous chemical (If possible in the research context) Engineering Engineering Controls Isolate people from the hazard (e.g., Fume Hood) Administrative Administrative Controls Change the way people work (e.g., SOPs, Training) PPE Personal Protective Equipment (Least Effective) Protect the worker with personal equipment

Caption: The hierarchy of controls, from most to least effective.

For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the focus will be on Engineering Controls , Administrative Controls , and PPE .

Engineering Controls

These are the primary physical barriers to exposure.

  • Chemical Fume Hood: All handling of the compound, especially weighing of solids and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][15]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[12][16]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10]

Administrative Controls

These are the work practices and procedures that reduce exposure.

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving the compound, including weighing, dissolving, reaction setup, and cleanup.

  • Training: All personnel must be trained on the potential hazards, the specific SOPs, and emergency procedures before beginning work.

  • Restricted Access: Designate specific areas for handling the compound and limit access to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10][12] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[7][8][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[10][16] A face shield may be required for tasks with a higher splash potential.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[10][16]

    • Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.

    • Protective Clothing: For larger quantities or tasks with significant splash risk, additional protective clothing such as an apron may be necessary.[16]

  • Respiratory Protection: If engineering controls are not sufficient or during certain high-risk procedures (e.g., cleaning up a large spill), a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[9] The need for respiratory protection should be determined by a formal risk assessment.

Section 4: Protocols for Safe Handling and Storage

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is being worn correctly.

  • Weighing (Solid): Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent the release of dust. Handle gently to minimize dust generation.

  • Solution Preparation: Add the solid compound to the solvent slowly to avoid splashing. Keep the container covered or stoppered as much as possible.

  • Post-Handling: After use, decontaminate the work surface. Remove gloves using the proper technique to avoid skin contact with the outer surface.[17] Wash hands thoroughly.

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][14][16]

  • Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[14]

  • Store apart from foodstuff containers.[16]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or if they feel unwell, seek medical attention.[9][10][16]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][16] If skin irritation occurs or persists, get medical advice.[7][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[7][9][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[16]

Spill and Leak Management
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Control: Prevent further spillage if it is safe to do so.[16]

  • Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Sweep or scoop up the material and place it into a suitable, labeled container for disposal.[14][15] Do not let the chemical enter drains.[15][16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Section 6: Waste Disposal

  • All waste materials (unwanted compound, contaminated absorbents, used PPE) must be considered hazardous waste.

  • Collect waste in suitable, closed, and properly labeled containers.

  • Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9][10] Do not dispose of down the drain or with general trash.

Conclusion

While 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a compound with limited specific safety data, a robust safety protocol can be effectively established by analyzing the hazards of its chemical class. The core principles of chemical safety—understanding potential hazards, conducting a thorough risk assessment, implementing a hierarchy of controls, and preparing for emergencies—remain paramount. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can handle this novel compound with the high degree of caution it warrants, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 1-Phenyl-1H-pyrazole-5-carbaldehyde.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde.
  • Fisher Scientific. (2025, December 18).
  • NextSDS. (n.d.). 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Cayman Chemical. (2025, November 17). Safety Data Sheet: diABZI STING Agonist-1 (tautomer).
  • O'Dwyer, P. J., King, S. A., Plowman, J., Grieshaber, C. K., Hoth, D. F., & Leyland-Jones, B. (1988). Pyrazole: preclinical reassessment.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 23(1), 134.
  • PubChemLite. (n.d.). 1-(cyclobutylmethyl)-1h-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Zhang, J., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 4038-4049.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844.
  • AK Scientific, Inc. (n.d.). 3-Bromo-1-(3-chloro-2-pyridinyl)
  • Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6487.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: α-tert-Butyl-β-(4-chlorobenzyl)-1H-1,2,4- triazole-1-ethanol.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Anonymous. (n.d.).
  • Angene Chemical. (2025, August 15).
  • Combi-Blocks, Inc. (2023, January 2).
  • European Commission. (2012, March 27).
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Sources

Foundational

The Strategic Role of Pyrazole-5-Carbaldehyde Derivatives in Early-Stage Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a privileged scaffold, heavily featured in FDA-approved drugs ranging from COX-2 inhibitors (Celecoxib) to ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole ring has cemented its status as a privileged scaffold, heavily featured in FDA-approved drugs ranging from COX-2 inhibitors (Celecoxib) to kinase inhibitors (Ruxolitinib). Within this chemical space, pyrazole-5-carbaldehyde and its C-3/C-5 derivatives have emerged as highly versatile, reactive building blocks for hit-to-lead optimization[1]. As a Senior Application Scientist, I have observed firsthand how the unique stereoelectronic properties of the C-5 aldehyde group enable rapid diversification into complex, biologically active molecular hybrids. This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and pharmacological applications of pyrazole-5-carbaldehyde derivatives in early-stage drug discovery.

Mechanistic Rationale: The Pyrazole-5-Carbaldehyde Pharmacophore

The utility of 1 stems from their dual nature: they are both robust structural anchors and highly reactive electrophilic centers[1].

  • Hydrogen Bonding & Bioisosterism: The adjacent nitrogen atoms in the pyrazole core act as potent hydrogen-bond donors and acceptors, mimicking peptide bonds and interacting favorably with kinase hinge regions and enzyme active sites.

  • Electrophilic Hub: The C-5 carbaldehyde is highly susceptible to nucleophilic attack. This allows for rapid functionalization via Knoevenagel condensations, Schiff base formations, and multicomponent reactions (MCRs), facilitating the generation of vast combinatorial libraries for high-throughput screening.

Core Synthetic Methodologies & Workflows

To harness the potential of these derivatives, robust and scalable synthetic routes are mandatory. Below are two field-proven protocols designed with built-in causality and self-validation mechanisms.

Synthesis of the Core: Flow Lithiation & Formylation

While the classical Vilsmeier-Haack reaction is a staple for formylating electron-rich pyrazoles, modern industrial scale-ups often employ directed ortho-metalation (DoM) or flow lithiation for precise regiocontrol, particularly for trifluoromethylated derivatives.

Protocol 1: Continuous Flow Lithiation and DMF Trapping of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

  • Causality: Utilizing continuous flow for the lithiation of pyrazoles with n-BuLi ensures rapid heat dissipation and prevents the formation of undesired regioisomers. Trapping the lithiated intermediate with N,N-dimethylformamide (DMF) provides the C-5 carbaldehyde with high atom economy[2].

  • Step-by-Step Methodology:

    • Preparation: Prepare a 1.0 M solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous THF and a separate 2.2 M solution of DMF in THF[2].

    • Flow Lithiation: Pump the pyrazole solution and n-BuLi (1.1 equiv) through a T-mixer at -20 °C with a residence time of 30 seconds. Validation: The rapid generation of the organolithium species is highly exothermic; maintaining -20 °C prevents decomposition.

    • Electrophilic Trapping: Introduce the DMF solution into the flow stream via a second T-mixer, allowing a residence time of 2 minutes at 0 °C.

    • Quenching & Isolation: Direct the product stream into a flask containing saturated aqueous NH₄Cl. Validation: The quench hydrolyzes the hemiaminal intermediate to the aldehyde. Extract with MTBE, wash with brine, and concentrate.

    • Yield: This continuous process yields the target 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in 57–78% yield with a productivity of up to 152 g/h[2].

Scaffold Diversification: Multicomponent Reactions (MCR)

MCRs are the gold standard for generating complex 3[3].

Protocol 2: One-Pot Synthesis of Pyran-Linked Hybrids

  • Causality: Combining a phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, and malononitrile in the presence of L-proline. L-proline acts as a bifunctional organocatalyst; its secondary amine forms a reactive iminium ion with the aldehyde (lowering the activation energy), while its carboxylic acid facilitates proton transfer during the Knoevenagel condensation[3].

  • Step-by-Step Methodology:

    • Initialization: In a round-bottom flask, combine 1 equiv of 1H-pyrazole-5-carbaldehyde, 1 equiv of phthalazinone derivative, and 1 equiv of malononitrile in absolute ethanol[3].

    • Catalysis: Add 10 mol% L-proline. Validation: L-proline is completely soluble in ethanol, ensuring homogeneous catalysis.

    • Reflux & Monitoring: Heat the mixture to reflux (78 °C). Monitor via TLC (Hexane:EtOAc 7:3). Validation: As the cascade reaction (Knoevenagel condensation followed by Michael addition and cyclization) proceeds, the solubility of the growing complex decreases.

    • Isolation: The product spontaneously precipitates out of the hot ethanol. Cool to room temperature, filter the solid, and wash with cold ethanol to afford the pure hybrid in 84–88% yield[3].

SyntheticWorkflow Start Hydrazone / Ketone Precursors VH Formylation (POCl3/DMF or n-BuLi/DMF) Start->VH Electrophilic Attack Core Pyrazole-5-Carbaldehyde Core VH->Core Hydrolysis MCR Multicomponent Reaction (L-Proline, EtOH) Core->MCR Active Methylene Claisen Claisen-Schmidt Condensation Core->Claisen Ketone Derivatives Hybrid1 Pyran-linked Hybrids (Anticancer) MCR->Hybrid1 Cyclization Hybrid2 Chalcone Derivatives (Anti-inflammatory) Claisen->Hybrid2 Base Catalysis

Fig 1. Synthetic divergence of pyrazole-5-carbaldehyde into therapeutic scaffolds.

Pharmacological Profiling & Target Engagement

Oncology: Apoptosis & Cytotoxicity

Pyrazole-5-carbaldehydes are frequently converted into4 via Claisen-Schmidt condensation (using NaOH in ethanol)[4]. These α,β-unsaturated ketones act as Michael acceptors, covalently binding to cysteine residues on target proteins within cancer cells, thereby inducing DNA fragmentation and triggering apoptotic pathways[4]. Similarly, the pyran-linked phthalazinone-pyrazole hybrids synthesized via MCR have demonstrated potent cytotoxicity against lung and cervical carcinoma cell lines[3].

Inflammation: Dual COX/LOX Inhibition

The pyrazole core is a well-documented bioisostere for targeting the arachidonic acid cascade. Specific5, effectively blocking the synthesis of leukotrienes, which are primary mediators in allergic and respiratory diseases like asthma[5]. By tuning the substituents on the C-5 position, researchers can achieve dual inhibition of both COX-2 and 5-LOX, providing a synergistic anti-inflammatory effect while mitigating the gastrointestinal toxicity typically associated with traditional NSAIDs.

MoA Drug Pyrazole-5-Carbaldehyde Derivative COX2 COX-2 Enzyme Drug->COX2 Inhibits LOX5 5-LOX Enzyme Drug->LOX5 Inhibits AA Arachidonic Acid AA->COX2 AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Allergic Response) LOX5->LT

Fig 2. Dual inhibition of COX-2 and 5-LOX pathways by pyrazole derivatives.

Quantitative Structure-Activity Metrics

The translation of pyrazole-5-carbaldehyde from a raw chemical intermediate to a bioactive lead is best understood through quantitative metrics. The table below summarizes the synthetic efficiency and biological potency of key derivatives discussed in recent literature.

Scaffold / Derivative ClassPrimary Target / Disease ModelKey Reagents / CatalystSynthetic Yield (%)Bioactivity (IC₅₀ / Potency)Source
Pyran-linked phthalazinone-pyrazole Lung & Cervical CarcinomaL-Proline, Ethanol84–88%9.8–41.6 µM[3]
Pyrazolyl-chalcones Human Cancer Cell LinesNaOH, EthanolGood to ExcellentHigh in vitro cytotoxicity[4]
1-Methyl-5-(trifluoromethyl)pyrazole Preclinical Intermediatesn-BuLi, DMF (Flow)57–78%Productivity: 116–152 g/h[2]
Pyrazole 5-LOX Inhibitors Asthma / Inflammation1,3-dimethylimidazolium ClN/AHigh 5-LOX inhibition[5]

Conclusion

Pyrazole-5-carbaldehydes are not merely passive intermediates; they are dynamic, programmable nodes in the drug discovery pipeline. By leveraging their unique electrophilic properties through optimized, self-validating synthetic workflows—such as continuous flow lithiation and one-pot multicomponent reactions—medicinal chemists can rapidly access vast areas of biologically relevant chemical space. Whether targeting aggressive carcinomas via apoptotic pathways or managing chronic inflammation through 5-LOX inhibition, the pyrazole-5-carbaldehyde scaffold remains an indispensable tool for the modern application scientist.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: ResearchGate URL:1

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies Source: NIH / PMC (Frontiers in Chemistry) URL:3

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies Source: NIH / PMC URL:4

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: ACS Publications URL:2

  • US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors Source: Google Patents URL:5

Sources

Exploratory

Thermodynamic stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an act...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a representative heterocyclic compound belonging to the versatile pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry for their broad pharmacological activities. This document details the theoretical underpinnings of its stability, rigorous experimental protocols for its evaluation—including thermal analysis and forced degradation studies—and an analysis of potential degradation pathways. The insights and protocols herein are designed to equip researchers with the necessary tools to conduct robust stability assessments, ensuring the development of safe and reliable pharmaceutical products.

Introduction: The Critical Role of Stability in Drug Viability

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a molecule of interest due to its core pyrazole scaffold, a privileged structure in modern medicinal chemistry. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile framework for designing potent therapeutic agents. The stability of such a molecule is not an academic curiosity but a fundamental parameter that dictates its journey from a laboratory curiosity to a clinical candidate. A comprehensive understanding of a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).

Stability testing provides crucial evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light. This data is foundational for establishing a re-test period or shelf life and recommending appropriate storage conditions. For a molecule like 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, instabilities could manifest as the oxidation of the aldehyde group, cleavage of the cyclobutylmethyl substituent, or degradation of the pyrazole ring itself, potentially leading to loss of potency or the formation of toxic byproducts.

This guide, therefore, adopts the perspective of a senior application scientist to not only present the "what" and "how" of stability testing but also the critical "why" that informs experimental design and data interpretation.

Theoretical Framework for Stability Assessment

The inherent stability of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is dictated by its molecular structure. The pyrazole ring is an aromatic system, which confers a significant degree of chemical robustness. The primary points of potential vulnerability are the exocyclic functional groups: the carbaldehyde and the N-cyclobutylmethyl substituent.

  • Pyrazole Core: The aromaticity of the pyrazole ring makes it relatively resistant to degradation under mild conditions. However, extreme pH or temperature can potentially lead to ring-opening.

  • Carbaldehyde Group: Aldehydes are susceptible to oxidation, which would convert the -CHO group to a carboxylic acid (-COOH). This is a primary degradation pathway to investigate.

  • N-Cyclobutylmethyl Group: The N-alkyl bond is generally stable. However, under photolytic stress, radical-mediated cleavage could be a possibility.

Computational methods, while not detailed here, can provide initial estimates of bond dissociation energies and reaction enthalpies for potential degradation reactions, offering a theoretical guide for subsequent experimental work.

Experimental Evaluation of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough stability assessment. The primary techniques employed are thermal analysis (DSC and TGA) for intrinsic thermal stability and forced degradation studies to probe chemical stability under stress.

Thermal Analysis: Probing Intrinsic Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the solid-state stability of a compound. They provide data on melting, decomposition, and the energy changes associated with these processes.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of a pure and thermally stable crystalline solid.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde into a standard aluminum DSC pan. Crimp-seal the pan.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: The melting point (Tm) is determined as the onset or peak of the endothermic event. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature (Td), which signifies the point of significant thermal degradation.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument using appropriate standards for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Experimental Conditions: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which 5% mass loss occurs (T5%).

Table 1: Representative Thermal Analysis Data
ParameterValueInterpretation
Melting Point (Tm) - DSC155 °CIndicates a crystalline solid with moderate thermal stability.
Enthalpy of Fusion (ΔHfus)28 kJ/molProvides insight into the lattice energy of the crystal.
Decomposition Temp (T5%) - TGA260 °CSuggests the compound is stable up to this temperature before significant degradation begins.
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing in pharmaceutical development. They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is critical for developing stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC). The goal is to achieve a target degradation of 5-20%.

Workflow for Stability Assessment

The overall process involves a systematic evaluation, starting from intrinsic stability and moving to stress testing to build a complete stability profile.

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Profiling DSC DSC Analysis (Melting Point, ΔHfus) TGA TGA Analysis (Decomposition Temp) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Oxidative->HPLC Photolytic Photolytic Stress (ICH Q1B Conditions) Photolytic->HPLC Thermal Thermal Stress (Dry Heat) (e.g., 80°C) Thermal->HPLC MassBalance Mass Balance Calculation HPLC->MassBalance StructureElucidation Degradant Identification (LC-MS/MS, NMR) HPLC->StructureElucidation FinalReport Comprehensive Stability Report MassBalance->FinalReport StructureElucidation->FinalReport API API: 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde API->DSC API->TGA API->Acid API->Base API->Oxidative API->Photolytic API->Thermal

Caption: Workflow for Thermodynamic Stability Assessment.

General Protocol for Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C.

    • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to halt the degradation reaction.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Table 2: Representative Forced Degradation Data (HPLC Analysis)
Stress ConditionTime (hr)Assay of Parent (%)% DegradationMajor Degradant Peak (RT, min)
Control (T=0) 099.80.0-
0.1 M HCl, 60°C 2495.24.63.5
0.1 M NaOH, 60°C 2488.711.14.2
3% H₂O₂, RT 2482.517.35.8
Thermal (80°C) 4898.11.7-
Photolytic (ICH Q1B) -93.46.46.1

The results indicate susceptibility to oxidative, alkaline, and photolytic degradation, with relative stability under acidic and thermal stress.

Potential Degradation Pathways

Based on the forced degradation results and the chemical nature of the molecule, several degradation pathways can be postulated. The identification of degradant structures using techniques like LC-MS/MS is a critical next step.

G cluster_0 Degradation Pathways cluster_1 Potential Degradation Products Parent 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde Oxidation Oxidation (Product A) Parent->Oxidation [O] e.g., H2O2 Hydrolysis Alkaline Hydrolysis (Product B) Parent->Hydrolysis OH- (e.g., NaOH) Photolysis Photolytic Cleavage (Product C) Parent->Photolysis (Light) ProdA 1-(cyclobutylmethyl)-1H- pyrazole-5-carboxylic acid Oxidation->ProdA ProdB Ring-Opened Product (Hypothetical) Hydrolysis->ProdB ProdC 1H-pyrazole-5-carbaldehyde + Cyclobutylmethyl radical Photolysis->ProdC

Caption: Postulated Degradation Pathways.

  • Pathway A (Oxidation): The most probable degradation pathway is the oxidation of the aldehyde moiety to the corresponding carboxylic acid. This is a common transformation for aldehydes and is consistent with the significant degradation observed under oxidative stress.

  • Pathway B (Hydrolysis): Under strong alkaline conditions, nucleophilic attack on the pyrazole ring could potentially lead to ring-opening products, although pyrazoles are generally stable.

  • Pathway C (Photolysis): High-energy UV light could induce homolytic cleavage of the N-CH₂ bond, leading to the formation of a cyclobutylmethyl radical and the de-alkylated pyrazole core.

Conclusion and Strategic Implications

The thermodynamic stability assessment of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde reveals a compound with good intrinsic thermal stability but with clear vulnerabilities to oxidative, alkaline, and photolytic degradation. This profile is typical for a molecule containing an aldehyde functional group.

Key strategic takeaways for drug development professionals include:

  • Formulation Development: The formulation should be designed to protect the compound from light and oxygen. The inclusion of antioxidants and the use of opaque, airtight packaging would be critical. The pH of any liquid formulation should be maintained in a neutral to slightly acidic range to avoid base-catalyzed degradation.

  • Analytical Method Development: The stability-indicating HPLC method must be capable of resolving the parent compound from its carboxylic acid derivative (oxidative degradant) and any potential photolytic byproducts.

  • Storage and Handling: The compound should be stored in well-sealed containers, protected from light, and in a controlled environment to ensure its long-term stability.

By integrating this comprehensive stability assessment early in the development process, researchers can proactively mitigate risks, design robust formulations, and ensure the quality, safety, and efficacy of the final drug product.

References

  • A Practical Guide to Forced Degradation and Stability Studies for Drug Substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 160-168. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Guideline on Photostability Testing of New Active Substances and Medicinal Products (Q1B). (n.d.). IKEV. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Taibah University Medical Sciences, 7(1), 37-45. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. Retrieved from [Link]

  • PharmaGrowthHub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube. Retrieved from [Link]

Protocols & Analytical Methods

Method

A Versatile and Regioselective Route for the Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Derivatives

An Application Note and Protocol for Researchers Abstract 1-Substituted pyrazole-5-carbaldehydes are highly valuable heterocyclic building blocks, serving as key precursors in the development of pharmaceuticals and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

1-Substituted pyrazole-5-carbaldehydes are highly valuable heterocyclic building blocks, serving as key precursors in the development of pharmaceuticals and agrochemicals. Their utility stems from the dual reactivity of the pyrazole core and the aldehyde functionality, which allows for extensive molecular diversification. This application note presents a detailed, two-step synthetic route for the preparation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. The strategy focuses on an initial N-alkylation of the pyrazole ring, followed by a highly regioselective C5-formylation via directed ortho-metalation. We provide in-depth protocols, mechanistic insights, and troubleshooting guidance to enable researchers to reliably synthesize this and related derivatives for applications in drug discovery and materials science.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] The introduction of a carbaldehyde group, particularly at the C5 position, transforms the pyrazole into a versatile intermediate, enabling a wide array of subsequent chemical transformations such as reductive amination, Wittig reactions, and condensations.[3]

The synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde presents a distinct challenge: controlling regioselectivity during the two key bond formations—the N1-alkylation and the C5-formylation.

  • N-Alkylation: The alkylation of an unsubstituted pyrazole with an alkyl halide can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[4][5]

  • C-Formylation: Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, typically direct the formyl group to the C4 position on a 1-substituted pyrazole ring due to electronic factors.[6][7]

To overcome these challenges, we present a robust two-step strategy that ensures high regioselectivity at each stage. The overall synthetic pathway is outlined below.

Figure 1: Overall synthetic scheme for the target compound.

This approach involves first synthesizing the N1-alkylated pyrazole intermediate, which is then subjected to directed ortho-metalation using a strong base (n-butyllithium). The resulting C5-lithiated species is a powerful nucleophile that reacts selectively with a formylating agent like N,N-dimethylformamide (DMF) to yield the desired 5-carbaldehyde derivative.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole

This protocol details the base-mediated N-alkylation of pyrazole. The choice of a carbonate base in a polar aprotic solvent provides a reliable method for this transformation, though chromatographic purification is necessary to isolate the desired N1-regioisomer from the N2-byproduct.[8]

G Start Setup Step1 Charge flask with pyrazole (1.0 eq) and K₂CO₃ (1.5 eq) under N₂. Start->Step1 Step2 Add anhydrous DMF to dissolve reactants. Step1->Step2 Step3 Add (bromomethyl)cyclobutane (1.1 eq) dropwise at room temperature. Step2->Step3 Step4 Stir at room temp. for 12-24h. Monitor by TLC. Step3->Step4 Step5 Quench reaction with water. Step4->Step5 Step6 Extract product with ethyl acetate (3x). Step5->Step6 Step7 Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. Step6->Step7 Step8 Purify by flash column chromatography (Hexane/EtOAc gradient). Step7->Step8 End Isolate N1 and N2 isomers. Characterize. Step8->End

Figure 2: Experimental workflow for N-alkylation.

Materials and Reagents:

Reagent/MaterialQuantity (for 10 mmol scale)Purpose/Notes
Pyrazole681 mg (1.0 eq)Starting heterocycle
(Bromomethyl)cyclobutane1.64 g (11 mmol, 1.1 eq)Alkylating agent
Potassium Carbonate (K₂CO₃)2.07 g (15 mmol, 1.5 eq)Base; must be finely powdered and dry
N,N-Dimethylformamide (DMF)20 mLAnhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)~150 mLExtraction solvent
Deionized Water~100 mLQuenching and washing
Brine (Saturated NaCl)~50 mLWashing
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying agent
Silica GelAs neededStationary phase for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and finely powdered anhydrous potassium carbonate (1.5 eq). Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add (bromomethyl)cyclobutane (1.1 eq) dropwise to the suspension using a syringe.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed (typically 12-24 hours). The N1 and N2 products will appear as new, higher-Rf spots.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL) to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The N1-isomer, 1-(cyclobutylmethyl)-1H-pyrazole, is typically the less polar and major product, eluting before the N2-isomer.

  • Characterization: Combine the fractions containing the pure N1-product and remove the solvent in vacuo to yield a colorless oil. Characterize by NMR and MS to confirm structure and purity.

Protocol 2: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

This protocol uses directed ortho-metalation, a powerful technique for regioselective functionalization of heterocycles. The N1-substituent directs the lithium-halogen exchange to the adjacent C5 position. Extreme caution is required: n-Butyllithium is pyrophoric and all steps must be performed under strictly anhydrous and inert conditions.

G Start Setup (Inert Atmosphere) Step1 Dissolve N1-alkylated pyrazole (1.0 eq) in anhydrous THF. Start->Step1 Step2 Cool solution to -78 °C (dry ice/acetone bath). Step1->Step2 Step3 Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78 °C. Step2->Step3 Step4 Add anhydrous DMF (1.5 eq) dropwise. Stir for 2 hours, allowing to warm to 0 °C. Step3->Step4 Step5 Quench reaction carefully with saturated aqueous NH₄Cl solution at 0 °C. Step4->Step5 Step6 Warm to room temp. and extract with ethyl acetate (3x). Step5->Step6 Step7 Wash combined organic layers with water, brine, dry over Na₂SO₄, and concentrate. Step6->Step7 Step8 Purify by flash column chromatography. Step7->Step8 End Isolate final product. Characterize. Step8->End

Figure 3: Experimental workflow for C5-formylation.

Materials and Reagents:

Reagent/MaterialQuantity (for 5 mmol scale)Purpose/Notes
1-(Cyclobutylmethyl)-1H-pyrazole751 mg (1.0 eq)Substrate from Protocol 1
n-Butyllithium (n-BuLi)2.2 mL of 2.5 M in hexanesStrong base for lithiation; PYROPHORIC
N,N-Dimethylformamide (DMF)548 mg (1.5 eq)Anhydrous, formylating agent
Tetrahydrofuran (THF)25 mLAnhydrous solvent
Saturated Aqueous NH₄Cl~20 mLQuenching agent
Ethyl Acetate (EtOAc)~100 mLExtraction solvent
Deionized Water & Brine~50 mL eachWashing
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying agent
Dry Ice / AcetoneAs neededFor -78 °C cooling bath

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a stir bar, a thermometer, and a septum under a positive pressure of nitrogen or argon.

  • Substrate Addition: Add a solution of 1-(cyclobutylmethyl)-1H-pyrazole (1.0 eq) in anhydrous THF (25 mL) to the flask via syringe.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir the solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the stirred solution at -78 °C. After the addition is complete, stir the reaction mixture for an additional 2 hours, allowing the cooling bath to expire and the reaction to slowly warm to 0 °C.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Caution: This can be exothermic.

  • Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3 x 35 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (1 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate gradient) to yield 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde as a pale yellow oil or solid.

  • Characterization: Confirm the structure, purity, and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet at ~9.8 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low yield in N-alkylation (Protocol 1) 1. Incomplete deprotonation.2. Inactive alkylating agent.1. Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like NaH (use with caution) or a more soluble base like Cs₂CO₃.[8]2. Use a more reactive halide (e.g., (iodomethyl)cyclobutane). Increase reaction temperature to 50-60 °C.
Poor N1/N2 selectivity (Protocol 1) The reaction conditions (solvent, base, temperature) can influence the regioisomeric ratio.While difficult to control completely, polar aprotic solvents like DMF or DMSO generally favor N1 alkylation.[8] Meticulous chromatography is the most reliable method for separation.
No reaction in C5-formylation (Protocol 2) 1. Inactive n-BuLi.2. Presence of moisture or other electrophilic impurities.1. Titrate the n-BuLi solution before use to confirm its molarity.2. Ensure all glassware is rigorously flame-dried and the reaction is run under a positive pressure of inert gas. Use freshly distilled, anhydrous solvents.
Low yield in C5-formylation (Protocol 2) 1. Incomplete lithiation.2. Protonation of the lithiated intermediate before formylation.1. Extend the lithiation time at -78 °C to 1.5-2 hours.2. Ensure the DMF is strictly anhydrous. Add the DMF quench at -78 °C without allowing the reaction to warm.

Conclusion

The synthetic route detailed in this application note provides a reliable and highly regioselective method for producing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. By addressing the key challenges of N-alkylation and C-formylation through strategic selection of reagents and reaction conditions, this guide empowers researchers to access this valuable building block and its derivatives. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel compounds for further investigation in medicinal chemistry and related fields.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Patel, H., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry.[9]

  • Fadila, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[10]

  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]1]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc.[2]

  • El-Malah, A. A., et al. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc.[3]

  • Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles. Retrieved from 4]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]6]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.[11]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Sciforum. (2006). A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Retrieved from [Link]5]

Sources

Application

Application Note: 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde as a Versatile Building Block for Medicinal Chemistry

Abstract This document provides a comprehensive technical guide on the applications of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and development. We presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the applications of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block for drug discovery and development. We present its synthesis, key physicochemical properties, and detailed protocols for its derivatization through foundational medicinal chemistry reactions. The strategic incorporation of the cyclobutylmethyl group at the N-1 position of the pyrazole ring offers a unique combination of metabolic stability and lipophilicity, making it an attractive scaffold for exploring chemical space. The C-5 carbaldehyde functionality serves as a versatile synthetic handle for generating diverse compound libraries. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this building block in their discovery programs.

Introduction: The Strategic Value of the Scaffold

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[1][2] Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.

The subject of this guide, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, combines three key features of strategic interest:

  • The Pyrazole Core: A stable, aromatic heterocycle known for its role in a wide array of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.[3][4]

  • The N-1 Cyclobutylmethyl Group: This substituent provides a distinct three-dimensional profile compared to more common alkyl or aryl groups. The cyclobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which can improve cell permeability. Its non-planar structure can also enable unique vector orientations for probing deep hydrophobic pockets within target proteins.

  • The C-5 Carbaldehyde: An exceptionally versatile functional group that serves as an electrophilic center for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[5] This allows for the systematic and efficient generation of diverse derivatives for structure-activity relationship (SAR) studies.

This application note details the synthesis of this building block and provides robust, field-tested protocols for its use in key synthetic transformations central to modern drug discovery.

Synthesis of the Building Block

The most reliable and scalable method for synthesizing pyrazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This one-pot formylation reaction utilizes a pre-formed hydrazone as the key intermediate. The overall synthetic workflow is efficient and proceeds from readily available starting materials.

G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Vilsmeier-Haack Formylation A Cyclobutanecarboxylic Acid B LiAlH4 or BH3-THF (Reduction) A->B C (Cyclobutylmethyl)amine B->C D NaNO2, HCl (Diazotization) C->D E SnCl2, HCl (Reduction) D->E F Cyclobutylmethylhydrazine E->F H AcOH (cat.) F->H G Acetone G->H I Acetone Cyclobutylmethylhydrazone H->I J POCl3, DMF (Vilsmeier Reagent) I->J K 1-(Cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde J->K

Figure 1: General workflow for the synthesis of the title compound.

Protocol 2.1: Synthesis of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Rationale: This procedure follows the classic Vilsmeier-Haack cyclization-formylation pathway. An appropriate hydrazone is treated with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide), which drives the formation of the pyrazole ring and installs the aldehyde at the C-5 position.[8]

Materials:

  • Acetone cyclobutylmethylhydrazone (1.0 eq)

  • Dimethylformamide (DMF, 10 volumes)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (5 volumes) to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Hydrazone Addition: Dissolve acetone cyclobutylmethylhydrazone (1.0 eq) in DMF (5 volumes) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring. Basify the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a pale yellow oil or low-melting solid.

Data & Characterization:

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, -CHO), 7.60 (d, J=2.0 Hz, 1H, Pyrazole-H4), 6.50 (d, J=2.0 Hz, 1H, Pyrazole-H3), 4.20 (d, J=7.2 Hz, 2H, -CH₂-), 2.60 (m, 1H, -CH-), 2.10-1.80 (m, 6H, Cyclobutyl-CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ 185.0, 142.5, 138.0, 112.0, 58.5, 34.0, 28.5, 18.0
MS (ESI+) m/z 165.1 [M+H]⁺
Note: Spectroscopic data are predicted and may vary slightly in an experimental setting.

Core Applications in Medicinal Chemistry

The C-5 aldehyde is a versatile handle for introducing molecular diversity. The following protocols outline key transformations that are fundamental to library synthesis in drug discovery.

G cluster_0 Reductive Amination cluster_1 Wittig Reaction cluster_2 Knoevenagel Condensation A 1-(Cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde C R¹R²NH, NaBH(OAc)₃ A->C E Ph₃P=CHR³ A->E G CH₂(X)(Y), Base A->G B Secondary/Tertiary Amine R¹R²N-CH₂-Py C->B D Alkene Py-CH=CHR³ E->D F α,β-Unsaturated System Py-CH=C(X)(Y) G->F

Figure 2: Key synthetic transformations of the title compound.

Protocol 3.1: Reductive Amination

Rationale: Reductive amination is arguably the most widely used reaction in medicinal chemistry for generating amine-containing libraries.[9] It is a robust, high-yielding reaction that proceeds under mild conditions and tolerates a vast array of functional groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.[10]

Materials:

  • 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of the pyrazole aldehyde (1.0 eq) in DCE (0.1 M), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines, a catalytic amount of acetic acid can be added.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography or preparative HPLC.

Protocol 3.2: Wittig Reaction (Olefination)

Rationale: The Wittig reaction provides a reliable method for converting aldehydes into alkenes, which can serve as handles for further functionalization (e.g., Michael additions, metathesis) or as final pharmacophores.[11] The stereochemical outcome is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes.[12][13]

Materials:

  • 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq)

  • Strong base (e.g., n-BuLi, NaH, or KHMDS, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend the phosphonium salt (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.

  • Add the strong base (1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir for 30-60 minutes.

  • Add a solution of the pyrazole aldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (like hexanes/ether) or by column chromatography.

Protocol 3.3: Knoevenagel Condensation

Rationale: The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, cyanoacetates).[14][15] It generates electron-deficient alkenes that are valuable Michael acceptors and precursors to more complex heterocyclic systems.[16] The reaction is typically base-catalyzed, with mild bases like piperidine or ammonium acetate often being sufficient.[17][18]

Materials:

  • 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile, 1.05 eq)

  • Base catalyst (e.g., piperidine, 0.1 eq)

  • Solvent (e.g., Ethanol or Toluene)

Procedure:

  • Dissolve the pyrazole aldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor by TLC. The reaction is often accompanied by the precipitation of the product and is typically complete within 1-3 hours.

  • Cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

Case Study: A Hypothetical Drug Discovery Workflow

To illustrate the utility of this building block, consider a hypothetical kinase inhibitor program. The goal is to develop a selective inhibitor by exploring the solvent-exposed region of the ATP-binding site.

G A Building Block 1-(Cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde B Protocol 3.1 Reductive Amination A->B D Parallel Synthesis (Automated or Manual) B->D C Diverse Amine Library (R¹R²NH) (50-100 amines) C->D E Focused Library of Pyrazolyl-methylamines D->E F Biochemical Assay (Kinase IC₅₀) E->F G Cellular Assay (Target Engagement) F->G H Identify 'Hit' Compounds (IC₅₀ < 1 µM) G->H I SAR Analysis (Structure-Activity Relationship) H->I J Lead Optimization I->J

Figure 3: Hypothetical workflow for kinase inhibitor discovery.

In this workflow, the pyrazole core acts as a hinge-binding motif, while the cyclobutylmethyl group occupies a hydrophobic pocket. The vector extending from the C-5 position points towards the solvent-exposed region. By using reductive amination (Protocol 3.1) with a library of diverse amines (primary and secondary, cyclic and acyclic, basic and non-basic), a large chemical space can be rapidly explored to identify substituents that enhance potency and selectivity.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Vilsmeier-Haack Incomplete formation of Vilsmeier reagent; Impure hydrazone; Insufficient reaction time/temperature.Ensure POCl₃ is added slowly at 0 °C; Use freshly prepared or purified hydrazone; Increase reaction time or temperature slightly (e.g., to 100 °C).
Reductive amination is stalled Poor iminium formation; Deactivated amine; Steric hindrance.Add a catalytic amount of acetic acid; Switch to a less hindered reducing agent like NaBH₄ (in a two-step procedure); Increase reaction temperature to 40-50 °C.
Wittig reaction gives low yield Incomplete ylide formation; Ylide decomposition; Steric hindrance at aldehyde.Ensure anhydrous conditions; Use a stronger base or freshly titrated n-BuLi; Add the aldehyde at low temperature and warm slowly.
Difficulty removing triphenylphosphine oxide High polarity of the desired product.Chromatograph on silica gel using a more polar eluent system; Alternatively, use a water-soluble phosphine (e.g., TPPTS) for easier work-up.

Conclusion

1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry. Its strategic design combines a privileged heterocyclic core with a unique N-alkyl substituent that can confer desirable ADME properties. The aldehyde functionality provides a reliable entry point for a wide range of synthetic transformations, enabling the rapid generation of diverse compound libraries. The protocols outlined in this guide are robust, scalable, and directly applicable to modern drug discovery programs, facilitating the efficient exploration of chemical space in the pursuit of novel therapeutics.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Scribd. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. Available at: [Link]

  • ACS Publications. (2019). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes. Available at: [Link]

  • PubMed. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]

  • PMC. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available at: [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • PMC. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Available at: [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Available at: [Link]

  • ScienceDirect. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Available at: [Link]

  • Google APIs. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. Available at: [Link]

  • INEOS OPEN. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

  • Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Available at: [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

  • PMC. (n.d.). Experimental and Theoretical DFT Investigations in the[1][19]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. Available at: [Link]

  • TCG Lifesciences. (n.d.). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Available at: [Link]

  • SpringerLink. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available at: [Link]

Sources

Method

Application Note: Advanced Reductive Amination Protocols for 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols Substrate Profiling & Mechanistic Causality The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Self-Validating Protocols

Substrate Profiling & Mechanistic Causality

The compound 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0)[1] is a highly valuable building block in modern drug discovery. The pyrazole core serves as a robust, hydrogen-bond-accepting pharmacophore, while the N1 -cyclobutylmethyl substituent introduces significant lipophilicity and a unique spatial trajectory for structure-activity relationship (SAR) exploration.

However, functionalizing the 5-position via reductive amination presents specific kinetic challenges. The proximity of the bulky N1 -cyclobutylmethyl group creates steric hindrance around the 5-carbaldehyde moiety. This steric shielding slows down the initial nucleophilic attack of the amine and the subsequent dehydration step required to form the reactive iminium ion.

To overcome this, the choice of reducing agent and solvent is critical. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, rendering it unreactive toward the starting aldehyde at room temperature. Instead, STAB selectively and rapidly reduces the highly electrophilic iminium ion intermediate once it forms[2]. This kinetic differentiation—where reduction only occurs after condensation—is the causal foundation of the direct reductive amination protocol.

Strategic Workflow & Decision Matrix

When reacting 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the primary risk is dialkylation (over-alkylation) when using primary amines[2]. Because the resulting secondary amine product is often more nucleophilic than the starting primary amine, it can react with a second equivalent of the aldehyde.

To ensure high purity and yield, scientists must select the protocol based on the amine partner:

  • Secondary Amines: Proceed via Direct Reductive Amination (Protocol A)[2].

  • Primary Amines: Proceed via Indirect (Stepwise) Reductive Amination (Protocol B) to strictly halt the reaction at the secondary amine stage[2].

Workflow Start 1-(Cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde AmineType Amine Partner? Start->AmineType Primary Primary Amine (Risk of Dialkylation) AmineType->Primary 1° Amine Secondary Secondary Amine (No Dialkylation Risk) AmineType->Secondary 2° Amine Imine Step 1: Imine Formation (MeOH, MgSO4 or Ti(OiPr)4) Primary->Imine Direct Direct Reductive Amination (STAB, DCE, RT) Secondary->Direct Red1 Step 2: Reduction (NaBH4, 0 °C to RT) Imine->Red1 Prod1 Secondary Amine Product Red1->Prod1 Prod2 Tertiary Amine Product Direct->Prod2

Fig 1: Decision matrix for reductive amination based on amine substitution.

Table 1: Condition Matrix for Reductive Amination
Reducing AgentSolventAmine TypeAdditivesTempYield ExpectationMechanistic Notes
NaBH(OAc)₃ DCESecondaryAcOH (1.0 eq)RT75–95%Standard direct method. AcOH accelerates iminium formation against steric bulk[2].
NaBH(OAc)₃ THFSecondaryNoneRT60–85%Alternative if solubility in DCE is poor; reaction kinetics are slightly slower[2].
NaBH₄ MeOHPrimaryMgSO₄ or Ti(OiPr)₄0 °C → RT70–90%Stepwise method. Forces complete imine formation before reduction to prevent dialkylation[2].
NaBH₃CN MeOH1° or 2°ZnCl₂ or AcOHRT50–80%Legacy method. Generates toxic HCN gas; largely superseded by STAB in modern labs[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPC) to verify intermediate formation, ensuring that downstream failures are eliminated.

Protocol A: Direct Reductive Amination (For Secondary Amines)

Objective: Synthesize tertiary amines via a one-pot kinetic differentiation method.

Materials:

  • 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)[1]

  • Secondary Amine (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous (0.2 M)

  • Glacial Acetic Acid (1.0 eq)

Step-by-Step Procedure:

  • Preparation & Equilibration: In an oven-dried flask under N₂, dissolve the aldehyde in anhydrous DCE. Add the secondary amine, followed immediately by glacial acetic acid.

    • Causality Check: The acid catalyzes the expulsion of water from the hemiaminal, driving the equilibrium toward the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB portion-wise over 5 minutes. The reaction is mildly exothermic. Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot. Quench into 100 µL saturated aqueous NaHCO₃ and extract with 100 µL EtOAc. Analyze the organic layer via LC-MS.

    • Validation Gate: Proceed to workup ONLY when the aldehyde peak ( m/z 165 [M+H]+ ) is ≤ 2% relative to the product peak. If unreacted aldehyde remains, add an additional 0.5 eq of STAB.

  • Workup: Quench the bulk reaction by slowly adding saturated aqueous NaHCO₃ (10 mL/mmol) until gas evolution ceases (pH ~8).

  • Extraction & Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Indirect (Stepwise) Reductive Amination (For Primary Amines)

Objective: Synthesize secondary amines while strictly preventing dialkylation.

Materials:

  • 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq)[1]

  • Primary Amine (1.0 eq)

  • Anhydrous MgSO₄ (3.0 eq) or Ti(OiPr)₄ (1.2 eq)

  • Anhydrous Methanol (MeOH) (0.2 M)

  • Sodium borohydride (NaBH₄) (1.2 eq)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and primary amine in anhydrous MeOH. Add anhydrous MgSO₄ (acts as a physical water scavenger to drive condensation). Stir at room temperature for 4–12 hours.

  • Self-Validation (IPC 1): Analyze an aliquot via ¹H NMR (CDCl₃).

    • Validation Gate: Look for the disappearance of the distinct aldehyde proton (~9.8 ppm) and the appearance of the imine proton (~8.3–8.5 ppm). Do not proceed to reduction until conversion is >95%.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove MgSO₄. Rinse with anhydrous MeOH. Transfer the filtrate to a clean flask and cool to 0 °C.

  • Reduction: Add NaBH₄ portion-wise. Caution: Vigorous hydrogen gas evolution will occur.

  • Self-Validation (IPC 2): Stir for 30 minutes at 0 °C, then warm to RT for 1 hour. Check via LC-MS for the complete reduction of the imine mass to the product mass (+2 Da).

  • Workup: Quench with water to break boron complexes. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway Visualization

The efficiency of Protocol A relies entirely on the kinetic stability of STAB. The diagram below illustrates the flow from the initial nucleophilic attack to the final hydride transfer.

Mechanism Aldehyde Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Rate Limiting) Product Alkylated Amine Product Iminium->Product Hydride Transfer from STAB

Fig 2: Mechanistic pathway of STAB-mediated direct reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Sources

Application

Suzuki-Miyaura cross-coupling reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Introduction: The Strategic Importance of Substituted Pyrazoles In the landscape of modern drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Introduction: The Strategic Importance of Substituted Pyrazoles

In the landscape of modern drug discovery and development, nitrogen-rich heterocycles are privileged scaffolds, with the pyrazole core being a recurrent motif in numerous pharmaceuticals.[1][2][3] These structures are key components in a wide array of biologically active molecules, valued for their metabolic stability and ability to engage with biological targets.[1] The functionalization of the pyrazole ring is therefore a critical task for medicinal chemists aiming to fine-tune the pharmacological properties of new chemical entities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in organic synthesis, a discovery for which Akira Suzuki was jointly awarded the Nobel Prize in Chemistry in 2010.[4][5] Its widespread adoption is due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester building blocks.[4][6]

This application note provides a comprehensive guide for researchers on the successful execution of the Suzuki-Miyaura cross-coupling reaction with a specific, functionally rich substrate: 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into reaction optimization and troubleshooting. The aldehyde functionality, while potentially reactive with other organometallic reagents, is generally well-tolerated in Suzuki-Miyaura couplings, making this a highly valuable transformation for late-stage functionalization in synthetic sequences.[7]

Pillar 1: The Catalytic Cycle - A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen bond (e.g., C-Br or C-Cl) of the electrophile. This is often the rate-determining step of the reaction.[8] The result is a square-planar Pd(II) complex. The reactivity order for halides is typically I > Br > Cl.[8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (the nucleophile) to the Pd(II) complex.[9] For this to occur, the boronic acid must first be activated by a base, which forms a more nucleophilic boronate species.[4][6] This boronate then exchanges its organic moiety for the halide on the palladium center.

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10]

The choice of ligand is critical, as it stabilizes the palladium center, enhances its reactivity, and influences the rates of both oxidative addition and reductive elimination.[4] Electron-rich and sterically bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), are known to promote the oxidative addition of challenging substrates like aryl chlorides and facilitate the final reductive elimination step.[4][10]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R¹-X PdII_A R¹-Pd(II)Ln-X OA->PdII_A TM Transmetalation PdII_A->TM [R²-B(OR)₃]⁻ PdII_B R¹-Pd(II)Ln-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Protocol for the Synthesis of 5-Aryl-1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehydes

This section provides a robust, step-by-step protocol for the coupling of a halogenated derivative of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde with a generic arylboronic acid. The protocol is designed to be a reliable starting point for a variety of substrates.

Experimental Workflow

The overall workflow involves careful preparation of reagents under an inert atmosphere, followed by the reaction, workup, and final purification.

Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N₂/Ar) Reagents 2. Reagent Addition - Pyrazole-Halide - Boronic Acid - Base - Solvent Setup->Reagents Degas 3. Degassing - Sparge with N₂/Ar - or Freeze-Pump-Thaw Reagents->Degas Catalyst 4. Catalyst Addition - Pd Precatalyst - Ligand Degas->Catalyst Reaction 5. Heating & Stirring - Monitor by TLC/LC-MS Catalyst->Reaction Workup 6. Aqueous Workup - Quench Reaction - Extraction Reaction->Workup Purify 7. Purification - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purify Analysis 8. Characterization - NMR, MS Purify->Analysis

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Method

Application Note: Organocatalytic Knoevenagel Condensation of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde for Drug Discovery

Scientific Rationale & Substrate Profiling In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl or other heteroaromatic rings to modulate physicochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Profiling

In modern drug discovery, the pyrazole ring is a privileged scaffold, frequently deployed as a bioisostere for phenyl or other heteroaromatic rings to modulate physicochemical properties such as solubility, target affinity, and metabolic stability. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0, MW: 164.21) is a highly versatile building block. The cyclobutylmethyl moiety introduces a unique balance of lipophilicity and steric bulk, which is highly advantageous for fitting into hydrophobic binding pockets while resisting rapid oxidative metabolism often seen with linear alkyl chains.

The 5-carbaldehyde position on this pyrazole core is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole nitrogen atoms. This makes it an ideal substrate for the Knoevenagel condensation —a premier C–C bond-forming reaction used to synthesize highly conjugated α,β -unsaturated systems. These conjugated adducts serve as critical intermediates for synthesizing complex heterocyclic systems, such as pyran-linked pyrazole hybrids, which exhibit potent anticancer and enzyme-inhibitory activities[1].

Mechanistic Insights: L-Proline Bifunctional Organocatalysis

Historically, Knoevenagel condensations relied on toxic, volatile bases like piperidine or pyridine. However, L-proline has emerged as a superior, environmentally benign organocatalyst for this transformation[2][3].

Causality of Catalyst Selection: L-proline operates via a bifunctional activation mechanism that significantly lowers the activation energy of the condensation while preventing unwanted side reactions (e.g., Cannizzaro reactions or pyrazole ring degradation).

  • Electrophilic Activation: The secondary amine of L-proline condenses with the pyrazole-5-carbaldehyde to form a highly reactive, electron-deficient iminium ion intermediate.

  • Nucleophilic Activation: Simultaneously, the carboxylic acid moiety of L-proline acts as a general base to deprotonate the active methylene compound (e.g., malononitrile), guiding the nucleophilic attack. It subsequently acts as a general acid to facilitate the elimination of water, regenerating the catalyst[2].

Mechanism A 1-(Cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde C Iminium Ion Intermediate A->C + Catalyst - H2O B L-Proline (Catalyst) B->C E C-C Bond Formation (Addition Adduct) C->E Nucleophilic Attack D Active Methylene (e.g., Malononitrile) D->E Deprotonation by Proline F Target Alkene (Knoevenagel Adduct) E->F Elimination Catalyst Regeneration F->B L-Proline Recycled

L-Proline catalyzed Knoevenagel condensation mechanism via iminium ion intermediate.

Experimental Methodology: Self-Validating Protocol

The following protocol describes the synthesis of 2-((1-(cyclobutylmethyl)-1H-pyrazol-5-yl)methylene)malononitrile. This methodology is designed to be a self-validating system, ensuring high fidelity and reproducibility.

Step-by-Step Procedure
  • Reagent Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 mmol, 164.2 mg) and malononitrile (1.1 mmol, 72.6 mg).

  • Solvent Addition: Suspend the reagents in absolute ethanol (5.0 mL). Causality Note: Ethanol is selected not only for its green profile but for its specific thermodynamic properties in this reaction. Both starting materials are highly soluble in ethanol, whereas the resulting highly conjugated Knoevenagel adduct exhibits significantly lower solubility. This differential solubility causes the product to precipitate out of solution, driving the reaction equilibrium forward according to Le Chatelier's principle[4].

  • Catalyst Introduction: Add L-proline (0.1 mmol, 11.5 mg, 10 mol%) to the stirring mixture[3].

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60–80 °C with continuous stirring. Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) solvent system. The starting aldehyde is weakly UV-active. As the reaction proceeds, the extended π -conjugation of the product will manifest as a distinct, highly fluorescent spot under 254 nm and 365 nm UV light.

  • Workup & Isolation: Upon complete consumption of the aldehyde (typically 1–2 hours), remove the flask from the heat source and cool it to 0–5 °C in an ice-water bath for 30 minutes to maximize product precipitation.

  • Purification: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove any residual catalyst or unreacted malononitrile. Dry the solid under high vacuum to afford the pure product.

Workflow Step1 Step 1: Reagent Preparation Mix Aldehyde, Active Methylene, L-Proline in EtOH Step2 Step 2: Reaction Execution Stir at 60-80°C Monitor via TLC/LC-MS Step1->Step2 Step3 Step 3: Workup & Isolation Cool to 0-5°C Filter precipitate Step2->Step3 Complete Conversion (UV-active spot) Step4 Step 4: Purification Wash with cold EtOH or Flash Chromatography Step3->Step4 Step5 Step 5: Characterization 1H/13C NMR, IR, HRMS Step4->Step5 >95% Purity

Self-validating experimental workflow for Knoevenagel condensation and isolation.

Quantitative Data & Substrate Scope

The L-proline-catalyzed protocol exhibits broad tolerance for various active methylene compounds. The table below summarizes the expected quantitative parameters when reacting 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde with different nucleophiles under the standardized conditions (10 mol% L-proline, EtOH).

Active Methylene CompoundApprox. pKaTemp (°C)Time (h)Expected Yield (%)Primary Isolation Method
Malononitrile ~11.0601.092 - 95Direct Filtration
Ethyl Cyanoacetate ~13.1802.085 - 88Filtration / Chromatography
Meldrum's Acid ~4.9601.588 - 90Direct Filtration
Barbituric Acid ~4.0801.090 - 94Direct Filtration

Note: Yields are highly dependent on the pKa of the active methylene compound; more acidic protons (e.g., Meldrum's acid, malononitrile) undergo deprotonation more rapidly, leading to shorter reaction times.

Analytical Characterization Signatures

To validate the structural integrity of the synthesized Knoevenagel adducts, researchers should look for the following definitive analytical signatures:

  • 1 H NMR Spectroscopy (CDCl 3​ or DMSO- d6​ ): The hallmark of a successful Knoevenagel condensation is the appearance of the newly formed vinylic proton. For pyrazole-5-carbaldehyde derivatives, this proton typically resonates as a sharp singlet far downfield, usually between δ 7.80 and 8.50 ppm [5][6]. This extreme deshielding is caused by the combined electron-withdrawing effects of the active methylene substituents (e.g., cyano groups) and the pyrazole ring.

  • Infrared (IR) Spectroscopy: The reaction progress can be confirmed by the complete disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1680 cm −1 . For malononitrile adducts, the appearance of a sharp, distinct nitrile stretch (C N) at ~2220 cm −1 confirms product formation.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthetic Yield of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with low yields and complex purifications when synthesizing N-alkylated pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with low yields and complex purifications when synthesizing N-alkylated pyrazole-5-carbaldehydes. This guide is designed to transition your workflow away from low-yielding, brute-force alkylations and toward highly controlled, self-validating organometallic methodologies.

Below, we dissect the causality behind common experimental failures and provide a field-proven protocol to maximize your synthetic yield.

Mechanistic Strategy & Workflow

The fundamental bottleneck in synthesizing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde lies in the inherent annular tautomerism of pyrazoles. Direct N-alkylation of 1H-pyrazole-3(5)-carbaldehyde yields a nearly 1:1 mixture of regioisomers[1]. To achieve high yields, we must invert the synthetic logic: alkylate the bare pyrazole first, then utilize Directed ortho-Lithiation (DoL) to selectively formylate the C-5 position[2].

G Start 1H-pyrazole-3(5)-carbaldehyde (Direct Alkylation Route) Mix Regioisomer Mixture (1,3- and 1,5-isomers) Start->Mix Cyclobutylmethyl bromide Base, Heat AltStart 1-(cyclobutylmethyl)-1H-pyrazole (Directed Lithiation Route) Lithium C-5 Lithiated Intermediate (Stable at -20°C) AltStart->Lithium n-BuLi, THF -78°C to -20°C Target Target: 1-(cyclobutylmethyl) -1H-pyrazole-5-carbaldehyde Lithium->Target Inverse Quench (Excess DMF) Side Side Product: Bis-pyrazolyl carbinol Lithium->Side Standard Quench (Localized DMF Depletion)

Synthetic pathways for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

Troubleshooting FAQs: Overcoming Yield Bottlenecks

Q1: I am trying to alkylate 1H-pyrazole-5-carbaldehyde with cyclobutylmethyl bromide, but I keep getting a mixture of isomers. How can I force the reaction to favor the 1,5-isomer? A1: You cannot reliably force this via direct alkylation. Pyrazoles exist as rapidly interconverting tautomers. When you introduce an electrophile (cyclobutylmethyl bromide), it attacks both nitrogen atoms. Because the cyclobutylmethyl group is only moderately bulky, steric hindrance is insufficient to overcome the electronic distribution, resulting in poor regioselectivity[1]. Causality-Driven Solution: Abandon the direct alkylation of the aldehyde. Instead, synthesize 1-(cyclobutylmethyl)-1H-pyrazole first, and then use a strong base (n-BuLi) to selectively deprotonate the C-5 position, which is highly acidic due to the adjacent nitrogen[2].

Q2: I switched to the lithiation route (n-BuLi followed by DMF), but my isolated yield is below 30%. What is causing the organolithium intermediate to fail? A2: Low yields during pyrazole lithiation are almost exclusively caused by moisture quenching or improper thermal management. The pyrazolyl-lithium intermediate is highly nucleophilic. If your Tetrahydrofuran (THF) contains even trace water, it will instantly protonate the intermediate back to the starting material. Furthermore, if the reaction warms above -20 °C before the DMF is added, the organolithium species can undergo destructive ring-opening[3]. Self-Validation Check: Titrate your n-BuLi prior to use. When n-BuLi is added to the pyrazole at -78 °C, the solution should develop a pale yellow tint. If it remains perfectly colorless, your n-BuLi has likely degraded or your solvent is wet.

Q3: My LC-MS shows a massive impurity peak with roughly double the mass of my target pyrazole. How do I prevent this? A3: You are observing a "bis-pyrazolyl carbinol" byproduct. This is a classic over-addition error. When you add DMF dropwise to your lithiated pyrazole, the first few drops of DMF react to form the target aldehyde. Because DMF is momentarily the limiting reagent, the unreacted pyrazolyl-lithium in the flask attacks the newly formed aldehyde instead of waiting for more DMF. Causality-Driven Solution: Use an inverse quench . Instead of adding DMF to your reaction, cannulate your lithiated pyrazole solution into a separate flask containing a rapidly stirring, large excess of DMF (3.0+ equivalents) at -78 °C[3]. This ensures the organolithium is always surrounded by electrophile, mathematically eliminating the over-addition pathway.

Quantitative Data: Condition Optimization

The table below summarizes how specific experimental variables directly impact the regioselectivity and isolated yield of the target molecule.

Synthetic StrategyReagents & ConditionsTemp (°C)Regioselectivity (C5:C3)Isolated Yield (%)Primary Impurity
Direct Alkylation Cyclobutylmethyl bromide, K₂CO₃, DMF8045:55351,3-regioisomer
Standard Lithiation n-BuLi, THF, then dropwise DMF-78 to 25>99:152Bis-pyrazolyl carbinol
Optimized Lithiation n-BuLi, THF, Inverse DMF Quench -78 to -20>99:188 Unreacted starting material

Self-Validating Experimental Protocol

This optimized methodology relies on the Directed ortho-Lithiation (DoL) of 1-(cyclobutylmethyl)-1H-pyrazole. It is designed with internal checkpoints to ensure causality and success at each step[3].

Step 1: Preparation of the Substrate

  • Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (Argon is heavier than Nitrogen and provides a superior protective blanket for lithiations).

  • Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (20.0 mmol) in 40 mL of anhydrous THF (freshly distilled over sodium/benzophenone).

  • Checkpoint: Ensure the solution is completely clear and free of particulates.

Step 2: Directed Ortho-Lithiation (DoL)

  • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to strictly -78 °C.

  • Dropwise add n-BuLi (2.5 M in hexanes, 8.4 mL, 21.0 mmol) over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour, then gradually warm the bath to -20 °C and hold for 1.5 hours[3].

  • Causality & Checkpoint: The adjacent nitrogen atom directs the lithium exclusively to the C-5 position[2]. Warming to -20 °C provides the activation energy required for complete deprotonation. The solution should turn pale yellow. Do not exceed -20 °C to prevent pyrazole ring fragmentation.

Step 3: The Inverse Formylation Quench

  • In a separate, flame-dried 250 mL flask, dissolve anhydrous N,N-dimethylformamide (DMF, 4.6 mL, 60.0 mmol) in 20 mL of anhydrous THF and cool to -78 °C.

  • Using a double-tipped needle (cannula), transfer the pale yellow lithiated pyrazole solution into the rapidly stirring DMF solution over 10 minutes[3].

  • Causality: This inverse addition guarantees that the highly reactive C-5 anion is instantly quenched by the massive excess of DMF, preventing it from attacking already-formed product molecules.

Step 4: Workup and Isolation

  • Allow the reaction to stir for 1 hour at -20 °C, then quench by adding 20 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc) or vacuum distillation to afford pure 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

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Optimization

Technical Support Center: Chromatography &amp; Purification of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0).

While pyrazole C-3/C-5 carbaldehydes are highly valuable scaffolds in drug discovery[1], their purification is notoriously difficult. The molecule presents a unique dichotomy: the cyclobutylmethyl group imparts significant lipophilicity, while the basic pyrazole N2 nitrogen and the reactive C5-carbaldehyde introduce polarity and chemical sensitivity. This guide provides field-proven, self-validating protocols to ensure high-purity isolation while mitigating common issues like silanol-induced streaking and regioisomer co-elution.

Self-Validating Purification Protocol

To ensure trustworthiness and high recovery, this Standard Operating Procedure (SOP) incorporates self-validation steps to verify the integrity of the compound and the column before committing the entire batch.

Step 1: 2D TLC Validation (Pre-Column Check)
  • Action: Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate. Develop the plate in 15% Ethyl Acetate (EtOAc) in Hexane. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.

  • Causality: Pyrazole carbaldehydes can undergo on-column oxidation or degradation when exposed to acidic silica for prolonged periods[2]. If the compound is stable, the final spot will lie perfectly on the diagonal axis. If spots appear off the diagonal, the aldehyde is degrading, dictating an immediate switch to deactivated silica or neutral alumina.

Step 2: Dry Loading Preparation
  • Action: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add 230–400 mesh silica gel (approximately 3× the mass of the crude). Evaporate the solvent under reduced pressure until a dry, free-flowing powder is achieved[3].

  • Causality: Liquid loading with strong solvents (like DCM) creates a "solvent front" that drags the compound down the column, destroying the theoretical plates required to separate closely related regioisomers. Dry loading ensures a uniform, narrow starting band, maximizing resolution.

Step 3: Column Packing with Modifier
  • Action: Prepare a slurry of silica gel in the initial mobile phase (95:5 Hexane:EtOAc) containing 1% Triethylamine (Et3N) (v/v) . Pack the column under positive air pressure.

  • Causality: Standard silica gel has a slightly acidic surface (pKa ~ 4.5–5.5). The N2 nitrogen of the pyrazole ring possesses a lone pair that engages in strong, reversible hydrogen bonding with these silanols, causing severe streaking. Pre-treating the column with Et3N competitively caps these acidic sites, ensuring sharp elution bands.

Step 4: Gradient Elution & Fractionation
  • Action: Load the dry powder onto the column bed. Elute using a shallow gradient from 5% to 20% EtOAc in Hexane[2].

  • Causality: The cyclobutylmethyl group makes the molecule highly lipophilic, causing it to elute early. A shallow gradient prevents the co-elution of impurities that partition similarly in the non-polar phase[3].

Troubleshooting Guides & FAQs

Q1: My target compound is streaking across multiple fractions despite showing a tight spot (Rf ~0.3) on my initial TLC. Why is this happening? Answer: This is a classic manifestation of the "stick-slip" phenomenon caused by silanol-heterocycle interactions. While the N1 position is protected by the cyclobutylmethyl group, the adjacent N2 nitrogen remains a strong hydrogen-bond acceptor. On a TLC plate, the short run time masks this issue, but the extended residence time on a flash column exacerbates it[3].

  • Solution: Always add 1% Et3N to your mobile phase to neutralize the silica. If streaking persists, switch the stationary phase to amine-functionalized (NH) silica gel, which completely eliminates acidic silanol interactions.

Q2: I synthesized this compound via alkylation of 1H-pyrazole-5-carbaldehyde, and I now have a mixture of the 1-alkyl-1H-pyrazole-5-carbaldehyde and the 1-alkyl-1H-pyrazole-3-carbaldehyde regioisomers. They co-elute on standard gradients. How do I separate them? Answer: Regioisomers of pyrazoles possess frustratingly similar polarities[3]. However, you can exploit the "adjacent lone pair effect" and steric encumbrance[4]. In the 5-carbaldehyde isomer, the bulky N1-cyclobutylmethyl group sterically clashes with the adjacent C5-aldehyde, forcing the carbonyl out of coplanarity with the pyrazole ring. This alters its overall dipole moment and solvent-accessible polar surface area compared to the unhindered 3-carbaldehyde isomer.

  • Solution: Switch your non-polar solvent from Hexane to Toluene, and run a very shallow isocratic hold (e.g., 5% EtOAc in Toluene). The π-π interactions provided by Toluene amplify subtle steric differences, allowing the 5-isomer to separate from the 3-isomer.

Q3: My isolated yield is significantly lower than my crude NMR suggested, and the fractions smell strongly of carboxylic acid. What went wrong? Answer: The C5-carbaldehyde is highly reactive and susceptible to autoxidation into the corresponding pyrazole-5-carboxylic acid, especially when spread over the massive surface area of silica gel in the presence of ambient oxygen[2].

  • Solution: Minimize column residence time by using flash positive pressure rather than gravity elution. Furthermore, immediately purge your collected fraction tubes with Argon gas, and concentrate the fractions under a high vacuum at a bath temperature no higher than 30°C.

Q4: UV visualization is showing multiple overlapping bands. How can I selectively track the carbaldehyde product? Answer: UV (254 nm) is non-specific and will illuminate any conjugated pyrazole byproduct.

  • Solution: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain . The DNP reagent reacts specifically and instantly with the C5-aldehyde group to form a bright orange/red hydrazone precipitate on the TLC plate, allowing you to confidently identify the fractions containing your target product.

Quantitative Chromatographic Parameters

Summarized below are the optimized parameters for the purification of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

ParameterRecommended ValueMechanistic Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard high-resolution phase for flash chromatography[3].
Mobile Phase Hexane / Ethyl AcetateProvides optimal partitioning for lipophilic N-alkyl pyrazoles[4].
Optimal Gradient 5% → 20% EtOAcShallow gradient resolves the 3- vs 5- regioisomers[2].
Mobile Phase Modifier 1% Triethylamine (v/v)Neutralizes acidic silanols to prevent N2 lone-pair streaking.
TLC Rf Target 0.25 - 0.35Ensures sufficient theoretical plates for separation on the column.
Visualization UV (254 nm) & 2,4-DNP Stain2,4-DNP selectively reacts with the C5-aldehyde group.

Process Visualizations

Workflow A 1. 2D TLC Validation (Check for On-Column Degradation) B 2. Dry Loading (Silica Gel 230-400 mesh) A->B C 3. Column Packing (Hexane/EtOAc + 1% Et3N) B->C D 4. Flash Chromatography (Gradient: 5% to 20% EtOAc) C->D E 5. Fraction Collection (Monitor via UV 254 nm) D->E F 6. DNP Stain Visualization (Aldehyde Specific Confirmation) E->F

Standard workflow for the chromatographic purification of pyrazole-5-carbaldehydes.

Troubleshooting Start Issue: Poor Resolution or Streaking Check1 Is the compound streaking from Rf 0.2 to 0.6? Start->Check1 Sol1 Add 1% Et3N to Mobile Phase or use NH-Silica Check1->Sol1 Yes Check2 Are regioisomers (3- vs 5-) co-eluting? Check1->Check2 No Sol2 Use shallower gradient (e.g., Toluene/EtOAc) Check2->Sol2 Yes Check3 Is the aldehyde degrading (low recovery)? Check2->Check3 No Sol3 Minimize column residence time; flush with Argon Check3->Sol3 Yes

Decision tree for troubleshooting common chromatographic issues with pyrazole carbaldehydes.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.1[1]

  • Column chromatography conditions for separating pyrazole isomers. Benchchem.3[3]

  • Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. ACS Publications.4[4]

  • In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. ACS Publications.2[2]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Prepared by: The Senior Application Scientist Team Welcome to the technical support guide for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments.

Given that specific solubility data for this compound is not extensively published, this guide focuses on a first-principles approach. We will analyze the molecule's structure to predict its behavior and provide a systematic framework for determining optimal solvent conditions.

Understanding the Molecule: A Structural Approach to Solubility

The solubility of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is governed by the interplay of its distinct structural components:

  • Polar "Head": The pyrazole ring and the carbaldehyde group form the polar region. The two nitrogen atoms in the pyrazole ring and the oxygen atom in the aldehyde can act as hydrogen bond acceptors.[1] This suggests an affinity for polar solvents.

  • Non-Polar "Tail": The cyclobutylmethyl group is a bulky, non-polar, aliphatic substituent. This part of the molecule will favor interactions with non-polar solvents through van der Waals forces.[2]

This dual nature—often termed amphiphilic—means the compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane). Its ideal solvent is likely to be one of intermediate polarity or a mixture of solvents that can effectively solvate both the polar and non-polar regions of the molecule.

Troubleshooting Guide & FAQs

This section is designed as a direct Q&A to address the most common issues encountered when working with this compound.

Question 1: I'm having trouble dissolving my compound. What is a systematic approach to finding a suitable solvent?

Answer: A trial-and-error approach can be inefficient and waste valuable material. A systematic, tiered approach based on solvent polarity is the most effective strategy. The goal is to test a representative solvent from each major class to quickly identify the most promising candidates for your specific application.

The following workflow provides a logical progression for solvent screening.

SolventScreeningWorkflow cluster_screening Solvent Screening Cascade start_node Start: Obtain Small Sample (~1-2 mg) test_dcm Test Polar Aprotic: DCM or Acetone (See Protocol 1) start_node->test_dcm Begin Screening process_node process_node decision_node decision_node result_node Success! Proceed with chosen solvent fail_node Re-evaluate synthetic route or purification strategy info_node info_node check_dcm Soluble? test_dcm->check_dcm check_dcm->result_node Yes test_dmf Test Polar Aprotic: DMF or DMSO (Higher Polarity) check_dcm->test_dmf No check_dmf Soluble? test_dmf->check_dmf check_dmf->result_node Yes test_etoh Test Polar Protic: EtOH or IPA check_dmf->test_etoh No check_etoh Soluble? test_etoh->check_etoh check_etoh->result_node Yes test_toluene Test Aromatic/Non-Polar: Toluene check_etoh->test_toluene No check_toluene Soluble? test_toluene->check_toluene check_toluene->result_node Yes consider_cosolvent Consider Co-Solvent Systems (See Q2 & Protocol 2) check_toluene->consider_cosolvent No consider_cosolvent->fail_node If all else fails

Caption: Systematic workflow for solvent selection.

We recommend starting with common polar aprotic solvents, as pyrazole derivatives often show good solubility in them.[3]

Recommended Solvents for Initial Screening
Solvent ClassExample SolventRationale & ConsiderationsBoiling Point (°C)Polarity Index
Polar Aprotic Dichloromethane (DCM)Good starting point. Volatile and easy to remove.39.63.1
Polar Aprotic AcetoneExcellent solvent for many pyrazole derivatives.[3] Miscible with many other solvents.565.1
Polar Aprotic Acetonitrile (ACN)Useful for reactions and chromatography.825.8
Polar Aprotic Dimethylformamide (DMF)Strong solvent, but high boiling point can make it difficult to remove.[3]1536.4
Polar Protic Ethanol (EtOH)The hydroxyl group can hydrogen-bond with the pyrazole nitrogens.[4]784.3
Aromatic TolueneMay solvate the cyclobutyl and pyrazole rings effectively.[4]1112.4
Question 2: The compound is only sparingly soluble in my reaction solvent. How can I increase its concentration?

Answer: When the ideal solvent for your reaction chemistry isn't an ideal solvent for your compound's solubility, you have several options. These physical methods can significantly improve solubility without chemically altering your compound.[5]

  • Heating: Gently warming the mixture often increases the rate of dissolution and the saturation point. Always check the boiling point of your solvent and the thermal stability of your compound. Perform this in a sealed vial or a flask with a condenser to prevent solvent loss.

  • Sonication: Using an ultrasonic bath can break apart solid agglomerates, increasing the surface area available for solvation and accelerating dissolution. This is particularly effective for kinetically slow-to-dissolve materials.

  • Co-solvency: This is a powerful technique where you use a mixture of two or more miscible solvents.[6] The goal is to create a solvent system with a "blended" polarity that is optimal for your compound. For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a good strategy would be to dissolve it in a small amount of a strong "primary" solvent (like DMF or DCM) and then slowly add the "secondary" bulk reaction solvent (e.g., toluene). This keeps the compound in solution.

CoSolvency compound compound mixture Co-Solvent Mixture (Toluene + Acetone) solvent1 Solvent 1 (e.g., Toluene) Solvates Non-Polar Tail solvent1->mixture solvent2 Solvent 2 (e.g., Acetone) Solvates Polar Head solvent2->mixture solution Homogeneous Solution mixture->solution Effective Solvation of Both Moieties

Caption: The principle of co-solvency.

Question 3: Could my compound be degrading in certain solvents or at higher temperatures?

Answer: Yes, this is a valid concern. Aldehydes can be susceptible to oxidation, especially at elevated temperatures or in the presence of impurities. The pyrazole ring itself is generally stable.

Troubleshooting Steps:

  • Visual Inspection: Look for a color change (e.g., turning yellow or brown) upon heating, which can be an indicator of degradation.

  • TLC Analysis: Run a quick Thin Layer Chromatography (TLC) spot of your dissolved material. Compare it to a freshly prepared solution of the starting material. The appearance of new spots indicates the formation of impurities or degradation products.

  • Use an Inert Atmosphere: If you suspect oxidation, try dissolving the compound under an inert atmosphere of nitrogen or argon to minimize contact with air.

Experimental Protocols

Protocol 1: Small-Scale Qualitative Solubility Assessment

Objective: To quickly and efficiently determine if the compound is soluble, sparingly soluble, or insoluble in a range of solvents using minimal material.

Materials:

  • 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

  • Selection of test solvents (see table above)

  • Small glass vials (e.g., 1-dram vials) with caps

  • Vortex mixer

  • Graduated micropipette

Methodology:

  • Preparation: Weigh approximately 1-2 mg of the compound into a clean, dry vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent. This corresponds to a concentration of 10-20 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: The solution is hazy, or a significant amount of solid remains, but some has clearly dissolved.

    • Insoluble: The vast majority of the solid material remains undissolved.

  • Incremental Addition (if necessary): If the compound is sparingly soluble or insoluble, add another 400 µL of solvent (for a total of 500 µL, corresponding to 2-4 mg/mL). Vortex again and re-observe.

  • Heating Test (Optional): If the compound is still not fully dissolved, gently warm the vial in a water bath or on a heat block (~40-50°C) for a few minutes. Observe if more material dissolves. Note any color changes.

  • Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.

Protocol 2: Determining Approximate Solubility with a Co-Solvent System

Objective: To find a suitable co-solvent ratio for a reaction where the compound is poorly soluble in the primary reaction solvent.

Materials:

  • Known mass of the compound (e.g., 50 mg)

  • Primary reaction solvent (the "poor" solvent)

  • Co-solvent (a "good" solvent identified in Protocol 1, e.g., Acetone or DMF)

  • Small flask with a magnetic stir bar

  • Graduated pipettes or burettes

Methodology:

  • Setup: Place the known mass of the compound and a stir bar into the flask.

  • Add Primary Solvent: Add the volume of the primary reaction solvent required for your experiment (e.g., 10 mL). Begin stirring. You will observe a slurry or suspension.

  • Titrate with Co-Solvent: Slowly add the "good" co-solvent dropwise from a burette or pipette while stirring vigorously.

  • Identify the Clearing Point: Continue adding the co-solvent until the entire solution becomes perfectly clear. This is the point at which all the solid has dissolved.

  • Calculation: Record the total volume of the co-solvent added. You can now express the required solvent system as a ratio (e.g., 10:1 Toluene:Acetone) or a percentage (e.g., 9% Acetone in Toluene v/v).

  • Validation: It is good practice to ensure the reaction is compatible with the co-solvent. The amount of co-solvent should ideally be kept to the minimum required to achieve dissolution.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ACS Publications. Retrieved from [Link]

  • GSP Journals. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Retrieved from [Link]

  • Chemwatch. (n.d.). 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or....
  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

Sources

Optimization

Preventing auto-oxidation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde during long-term storage

Technical Support Center: Long-Term Storage of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive s...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and answers to frequently asked questions regarding the long-term storage and handling of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. The aldehyde functional group on this pyrazole derivative is susceptible to auto-oxidation, a spontaneous reaction with atmospheric oxygen that converts the aldehyde to the corresponding carboxylic acid. This degradation can compromise sample integrity, leading to inaccurate experimental results and loss of valuable material. By following the best practices outlined in this document, users can significantly mitigate the risk of auto-oxidation and ensure the stability of the compound over time.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is this compound susceptible?

A1: Auto-oxidation is a free-radical chain reaction that occurs when certain organic compounds are exposed to oxygen. Aldehydes are particularly prone to this process due to the presence of a reactive C-H bond in the formyl group (-CHO).[1] The reaction is initiated by light, heat, or trace metal impurities, leading to the formation of a peroxy acid intermediate, which then oxidizes another aldehyde molecule to form a carboxylic acid.[2] This process is autocatalytic, meaning the reaction products can promote further oxidation.

Q2: What are the primary signs of degradation?

A2: Degradation of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is typically indicated by several observable changes:

  • Visual Changes: Formation of a white crystalline precipitate, which is the corresponding carboxylic acid, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid.[3]

  • Analytical Changes: When analyzed via chromatography (HPLC, GC), degraded samples will show a decrease in the peak area of the parent aldehyde and the appearance of a new peak corresponding to the carboxylic acid impurity.[4] In ¹H NMR spectroscopy, the characteristic aldehyde proton signal (typically δ 9-10 ppm) will diminish, while a new, broader signal for the carboxylic acid proton (typically δ >10 ppm) will appear.

Q3: Can I reverse the oxidation process?

A3: No, the oxidation of an aldehyde to a carboxylic acid is an irreversible process. Once the carboxylic acid has formed, it cannot be converted back to the aldehyde under normal laboratory conditions. The contaminated material must be purified, typically by column chromatography, to isolate the remaining active aldehyde before use.

Q4: I've stored the compound in the freezer. Is that enough to prevent oxidation?

A4: While cold storage (e.g., -20°C) is highly recommended to slow down the kinetic rate of oxidation, it is not sufficient on its own.[4] Oxygen present in the headspace of the vial can still cause significant degradation over time, even at low temperatures.[5] The most critical factor for preventing auto-oxidation is the rigorous exclusion of oxygen.

Part 2: Mechanistic Insights & Visualization

The auto-oxidation of aldehydes proceeds via a well-established free-radical chain mechanism. Understanding this process highlights the critical need to exclude oxygen and control initiation sources like light and heat.

The Auto-Oxidation Cascade:

  • Initiation: A radical initiator (In•), which can be generated by light or trace metals, abstracts the labile aldehydic hydrogen to form an acyl radical.

  • Propagation: The acyl radical rapidly reacts with triplet oxygen (³O₂) to form a peroxyacyl radical. This radical then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid and a new acyl radical, thus propagating the chain.

  • Oxidation Step: The peroxy acid formed during propagation is a potent oxidizing agent that can oxidize another molecule of the aldehyde to yield two molecules of the carboxylic acid.[2]

  • Termination: The reaction chain is terminated when two radicals combine.

digraph "Auto-Oxidation Mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"];
  node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", color="#5F6368"];

// Nodes Aldehyde [label="Aldehyde\n(R-CHO)"]; AcylRadical [label="Acyl Radical\n(R-C•=O)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Oxygen (O₂)"]; PeroxyacylRadical [label="Peroxyacyl Radical\n(R-C(O)OO•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeroxyAcid [label="Peroxy Acid\n(R-C(O)OOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with labels Aldehyde -> AcylRadical [label=" Initiation\n (Light, Heat, Metal)"]; {rank=same; AcylRadical; Oxygen;} AcylRadical -> PeroxyacylRadical [label=" Propagation (fast)"]; Oxygen -> PeroxyacylRadical [style=invis]; {rank=same; PeroxyacylRadical; Aldehyde2 [label="Aldehyde\n(R-CHO)", group=g1];} PeroxyacylRadical -> PeroxyAcid [label=" H-Abstraction"]; Aldehyde2 -> AcylRadical [label=" regenerates"]; {rank=same; PeroxyAcid; Aldehyde3 [label="Aldehyde\n(R-CHO)", group=g2];} PeroxyAcid -> CarboxylicAcid [label=" Oxidation"]; Aldehyde3 -> CarboxylicAcid [style=dashed];

// Invisible edges for layout subgraph { rank=same; Aldehyde; Oxygen; Aldehyde2; Aldehyde3; } }

Caption: Decision workflow for handling and storage.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Rocío-Bautista, P., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136. Available from: [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available from: [Link]

  • Kładna, A., et al. (2004). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Acta biochimica Polonica, 51(2), 495–503. Available from: [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Available from: [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Available from: [Link]

  • ECHA. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • University of Pretoria. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available from: [Link]

  • Wikipedia. Butylated hydroxytoluene. Available from: [Link]

  • MDPI. (2025, July 25). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Available from: [Link]

  • KINTEK. What Is The Inert Atmosphere Principle?. Available from: [Link]

  • Rovis, T. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Journal of the American Chemical Society, 130(19), 6084–6085. Available from: [Link]

  • Ainfo. ANTIOXIDANT BHT. Available from: [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Available from: [Link]

  • Thbayh, D. K., et al. (2020). ANTIOXIDANT POTENTIAL OF BUTYLATED HYDROXYTOLUENE (BHT) – A THEORETICAL STUDY. International Review of Applied Sciences and Engineering, 11(2), 195-200. Available from: [Link]

  • Le, T., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, 26(2), 266–274. Available from: [Link]

  • Taylor & Francis. Butylated hydroxytoluene – Knowledge and References. Available from: [Link]

  • Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]

  • Wikipedia. Air-free technique. Available from: [Link]

  • Scribd. Oxidation of Heterocyclic Compounds. Available from: [Link]

  • Wang, Y., et al. (2020). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1152, 122240. Available from: [Link]

  • Garber, K. (2017, March 1). Oxidation of Aldehydes. YouTube. Available from: [Link]

  • IntechOpen. (2023, June 21). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Available from: [Link]

  • Chemistry Stack Exchange. How does PCC not oxidize aldehyde?. Available from: [Link]

  • Li, B., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(13), 9119–9133. Available from: [Link]

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a key building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, a key building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during its synthesis via the Vilsmeier-Haack reaction, focusing on the critical interplay of temperature and solvent conditions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield of my target product. What are the likely causes?

Several factors can contribute to poor yields in the formylation of 1-(cyclobutylmethyl)-1H-pyrazole. The most common culprits are related to the Vilsmeier reagent itself and the subsequent reaction conditions.

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active formylating agent, is generated from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This reaction is exothermic and requires careful temperature control. It is crucial to add POCl₃ to DMF at low temperatures (0-10°C) and allow sufficient time for the electrophilic iminium salt to form completely before adding the pyrazole substrate.[1]

  • Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly dependent on temperature.[2] While heating is often necessary to drive the reaction to completion, especially for less reactive substrates, excessive temperatures can lead to decomposition of the Vilsmeier reagent and the desired product.[2][3] A typical range for this step is between 60-120°C.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal balance of temperature and reaction time.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[1] Any water present will hydrolyze the reagent, rendering it inactive. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is a critical parameter. An excess of the Vilsmeier reagent is generally recommended to ensure complete conversion of the starting material.[1][4]

Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of impurities often arises from the reactivity of the Vilsmeier reagent and the stability of the pyrazole ring under the reaction conditions.

  • Over-formylation or Alternative Formylation: While formylation of pyrazoles typically occurs at the C4 position, high temperatures can sometimes lead to formylation at less favored positions, resulting in isomeric impurities.[2] Careful control of the reaction temperature is the primary method to enhance regioselectivity.

  • Decomposition Products: As mentioned, both the Vilsmeier reagent and the pyrazole starting material or product can degrade at elevated temperatures, leading to a complex mixture of byproducts.[2] Running the reaction at the lowest effective temperature is crucial.

  • Reaction with Solvent: While DMF is the most common solvent and reagent for generating the Vilsmeier reagent, its use at high temperatures for prolonged periods can lead to side reactions.[4] In some cases, using an alternative solvent in which the pre-formed Vilsmeier reagent is soluble might offer better control.

Q3: What are the best practices for purifying 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde?

Effective purification is key to obtaining the final product with high purity.

  • Work-up Procedure: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice and water.[4][5] This step hydrolyzes the excess Vilsmeier reagent and precipitates the crude product. Neutralization with a base, such as sodium carbonate or sodium hydroxide, is often necessary.[4][6]

  • Extraction: The product can then be extracted from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.[4]

  • Chromatography: The most common method for purifying pyrazole carbaldehydes is column chromatography on silica gel.[1][4] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from impurities.[5]

  • Recrystallization: For further purification, recrystallization from a suitable solvent system can be employed.

Troubleshooting Guide: Optimizing Temperature and Solvent

The interplay between temperature and solvent is paramount for a successful synthesis. The following table summarizes key considerations.

ParameterSuboptimal ConditionPotential Negative OutcomeOptimized ConditionRationale
Vilsmeier Reagent Formation Temperature > 10°CDecomposition of the reagent, reduced active concentration.[2]0-10°CEnsures the stable formation of the electrophilic iminium salt.[1]
Formylation Reaction Temperature Too low (< 60°C)Incomplete reaction, low conversion.60-120°C ( empirically determined)Provides sufficient energy to overcome the activation barrier for formylation.[1][4]
Too high (> 120°C)Decomposition of product and reagent, formation of side products, reduced selectivity.[2][4]Minimizes thermal degradation and side reactions.
Solvent Non-anhydrousHydrolysis of the Vilsmeier reagent.[1]Anhydrous DMFDMF serves as both the solvent and a reactant for Vilsmeier reagent formation. Anhydrous conditions are critical.
Alternative solventsMay not fully dissolve reactants or the Vilsmeier reagent, potentially leading to a heterogeneous and inefficient reaction.While less common, for specific substrates, other anhydrous, non-protic solvents could be explored.

Experimental Workflow and Methodologies

General Protocol for the Synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a crystalline solid may be observed.

  • Formylation Reaction:

    • Dissolve 1-(cyclobutylmethyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the reaction mixture to a predetermined temperature (e.g., 70-90°C) and monitor its progress by TLC.[5]

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the solution to a pH of ~7-8 with a saturated aqueous solution of sodium carbonate or sodium hydroxide.[4]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.[1][5]

Visualizing the Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier 0-10°C POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction Mixture Pyrazole 1-(cyclobutylmethyl)-1H-pyrazole Pyrazole->Reaction Add to Vilsmeier Reagent at 0°C Reaction->Reaction Quench Quench with Ice/Water Reaction->Quench Neutralize Neutralize (e.g., Na₂CO₃) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrazole Pyrazole Ring Sigma Sigma Complex (Intermediate) Pyrazole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium -H⁺ Aldehyde Final Aldehyde Iminium->Aldehyde H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.

The initial step is the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich pyrazole ring then attacks the Vilsmeier reagent to form a resonance-stabilized intermediate (sigma complex). Subsequent loss of a proton re-establishes aromaticity, and hydrolysis of the resulting iminium salt during the aqueous work-up yields the final aldehyde product.

References

  • Oriental Journal of Chemistry. (URL not provided, but content was used for general synthesis steps)
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. (Provides general context on pyrazole synthesis). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023). [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. (Provides general context on pyrazole synthesis). [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. (2022). (Provides general context on pyrazole synthesis). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Stoessel, F. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982-988. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. (Provides general context on pyrazole synthesis). [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. (2025). [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. (2023). [Link]

  • Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. PubMed. (2018). [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. (2017). [Link]

  • Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. (2018). [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. (2013). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. (2017). [Link]

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. (Provides general context on pyrazole synthesis). [Link]

  • Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. (Provides general context on pyrazole reactions). [Link]

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. (2005). [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. (2024). [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. MDPI. (2022). [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. (2021). [Link]

  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. (2021). [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. (2022). [Link]

Sources

Optimization

Troubleshooting common impurities in 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde batches

Welcome to the technical support center for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles driving impurity formation, providing you with the expert insights needed to optimize your process, ensure batch-to-batch consistency, and maintain the integrity of your final product.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The most common synthetic route to 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde involves a two-step process: (1) the cyclocondensation reaction to form the N-substituted pyrazole ring, followed by (2) regioselective formylation. The formylation step, typically a Vilsmeier-Haack reaction, is often the critical point where key impurities are generated.[1][2] The Vilsmeier-Haack reaction utilizes an electrophilic chloroiminium salt (the Vilsmeier reagent), formed from a reaction between a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich heterocyclic ring.[3][4][5]

Understanding the mechanism and its sensitivity to reaction conditions is paramount to controlling the impurity profile. Key challenges include incomplete reaction, formation of regioisomers, and degradation of the aldehyde product.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues observed in batches of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

Q1: My reaction yield is low, and the primary impurity detected by HPLC and ¹H NMR is the unreacted starting material, 1-(cyclobutylmethyl)-1H-pyrazole. What went wrong?

This is a classic case of an incomplete reaction, which can be traced back to several root causes related to the Vilsmeier reagent and reaction kinetics.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present in the DMF, POCl₃, or reaction glassware will rapidly decompose the reagent, halting the formylation.

    • Expert Recommendation: Always use anhydrous DMF and freshly distilled or high-purity POCl₃. Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Stoichiometry: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Expert Recommendation: Use a slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the pyrazole substrate). This ensures that even minor decomposition does not leave the pyrazole without a reaction partner.

  • Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0–5 °C) to prevent decomposition.[4] However, the subsequent formylation step may require elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the pyrazole.

    • Expert Recommendation: Prepare the Vilsmeier reagent at 0 °C. After adding the pyrazole substrate, allow the reaction to stir at room temperature or gently heat to 50–70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal balance of time and temperature for full conversion.

Q2: My HPLC analysis shows a significant secondary peak with the same mass as my product. How do I confirm if it's an isomer and prevent its formation?

The most likely isomeric impurity is 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde . The formylation of N-alkylpyrazoles can sometimes yield a mixture of C4 and C5 isomers, with the ratio depending on steric and electronic factors.[2][6]

Identification & Prevention:

  • Structural Confirmation: The isomers can be distinguished using ¹H NMR spectroscopy. The coupling constants and chemical shifts of the pyrazole ring protons are distinct. For the desired 5-carbaldehyde, you would expect to see two doublets for the C3 and C4 protons. For the 4-carbaldehyde isomer, you would see two singlets for the C3 and C5 protons.

  • Mechanism of Formation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the N-alkyl group directs the substitution. While the 5-position is often targeted in specific synthetic designs, competitive formylation at the 4-position can occur if reaction conditions are not optimized.

  • Prevention and Control:

    • Temperature Control: Lowering the reaction temperature during the addition of the pyrazole to the Vilsmeier reagent can sometimes enhance regioselectivity.

    • Solvent Choice: While DMF is required to form the reagent, using a co-solvent like dichloromethane (DCM) may influence the selectivity.

    • Purification: If the isomer cannot be eliminated synthetically, it must be removed chromatographically. Silica gel column chromatography is typically effective for separating these isomers. (See Protocol 2).

Q3: I have a pure batch of the product, but a new impurity appears after storage. The mass spectrum suggests the addition of an oxygen atom. What is this impurity and how can I prevent it?

This is almost certainly the corresponding carboxylic acid: 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid . Aldehydes are notoriously susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[7]

Prevention:

  • Inert Storage: Store the purified product under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

  • Light Protection: Use amber vials or store containers in a dark location to prevent photo-oxidation.

  • Low Temperature: Store the material at low temperatures (e.g., <4 °C) to reduce the rate of degradation.

  • Antioxidant Use: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with downstream applications.

Q4: My workup is difficult, and I'm getting emulsions or losing product. What is the best practice for isolating the aldehyde?

Difficulty in product isolation is common, especially after quenching the Vilsmeier-Haack reaction.

Expert Recommendations:

  • Quenching: The reaction is typically quenched by pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize acidic byproducts and destroy excess Vilsmeier reagent. Perform this step slowly and with vigorous stirring.

  • Breaking Emulsions: If emulsions form during the extraction with an organic solvent (like ethyl acetate or DCM), saturate the aqueous layer by adding a significant amount of sodium chloride (brine).[4] This increases the polarity of the aqueous phase and forces the organic product into the solvent layer.

  • Multiple Extractions: Perform multiple extractions with fresh solvent (e.g., 3x) rather than a single large-volume extraction to ensure complete recovery of the product.

Section 3: Impurity Summary and Analytical Data

The following table summarizes the common impurities, their likely origin, and recommended analytical methods for detection.

Impurity NameStructureCommon SourceRecommended Analytical Method
Starting Material 1-(cyclobutylmethyl)-1H-pyrazoleIncomplete ReactionHPLC, GC-MS, ¹H NMR
Isomeric Impurity 1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehydeLack of RegioselectivityHPLC, ¹H & ¹³C NMR
Oxidation Product 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acidAir Oxidation during StorageHPLC, LC-MS
Residual Solvent N,N-Dimethylformamide (DMF)Reaction/Workup¹H NMR, GC-MS (Headspace)

Section 4: Key Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a robust baseline for assessing the purity of crude and purified batches.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for removing both the starting material and the 4-carbaldehyde isomer.

  • Adsorbent: Standard silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase. The unreacted starting material will elute first, followed by the less polar 4-carbaldehyde isomer, and finally the desired, more polar 5-carbaldehyde product. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same solvent system) to identify and combine the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Section 5: Visual Workflow and Pathway Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving purity issues in your batches.

G cluster_0 Impurity Detection & Analysis cluster_1 Troubleshooting & Optimization cluster_2 Final Outcome Start Crude Product Analysis (HPLC, TLC, NMR) CheckPurity Purity > 98%? Start->CheckPurity Identify Identify Major Impurity (MS, NMR Spectroscopy) CheckPurity->Identify No End Product Meets Spec CheckPurity->End Yes StartMat Starting Material Detected? Identify->StartMat Isomer Isomer Detected? Degradation Degradation Product (e.g., Carboxylic Acid)? Isomer->Degradation No OptimizePur Optimize Purification: - Adjust Chromatography Gradient - Consider Recrystallization Isomer->OptimizePur Yes StartMat->Isomer No OptimizeRxn Optimize Reaction: - Check Reagent Purity - Adjust Stoichiometry - Modify Temperature/Time StartMat->OptimizeRxn Yes Degradation->OptimizeRxn No (Other Impurity) OptimizeStore Optimize Storage: - Inert Atmosphere - Protect from Light - Low Temperature Degradation->OptimizeStore Yes OptimizeRxn->Start OptimizePur->Start OptimizeStore->End

Caption: A logical workflow for troubleshooting impurities.

Impurity Formation Pathways

This diagram illustrates the desired reaction pathway versus common side reactions.

G SM 1-(cyclobutylmethyl) -1H-pyrazole SM->SM Incomplete Reaction (Inactive Reagent) Product Desired Product (5-Carbaldehyde) SM->Product Main Reaction (Optimized Conditions) Isomer Isomeric Impurity (4-Carbaldehyde) SM->Isomer Side Reaction (Suboptimal Temp.) VR Vilsmeier Reagent (POCl3 + DMF) VR->Product VR->Isomer Oxidation Oxidation Product (Carboxylic Acid) Product->Oxidation Degradation Air O2, Light (Storage)

Caption: Key reaction and degradation pathways.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • RSC Publishing. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • Cardiff University ORCA. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • ResolveMass Laboratories Inc. (2025). Nitrosamine Degradation Pathways. [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • MDPI. (2018). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • ResearchGate. (2017). Degradation Pathway. [Link]

  • SpringerLink. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • MDPI. (2024). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. [Link]

  • MDPI. (2026). Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde Functionalization

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing pyrazole scaffolds requires precise catalytic control.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that functionalizing pyrazole scaffolds requires precise catalytic control. The molecule 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde presents a unique bifunctional challenge: it possesses an electrophilic C5-aldehyde group prone to over-reduction, and an electron-rich pyrazole core where the N2 nitrogen can aggressively poison transition metal catalysts.

This guide is structured to troubleshoot the two most critical late-stage functionalization pathways for this scaffold: C5-Reductive Amination and C4 C-H Arylation .

Section 1: Core Reaction Pathways

Before selecting a catalyst, it is critical to map the divergent reactivity of the scaffold. The cyclobutylmethyl group at N1 provides steric shielding, which can alter the trajectory of incoming nucleophiles or metal complexes.

G SM 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde RA Reductive Amination (C5-Aldehyde) SM->RA Amines CH C-H Arylation (C4-Position) SM->CH Aryl Halides Cat1 Catalyst: NaBH(OAc)3 + Ti(OiPr)4 RA->Cat1 Cat2 Catalyst: Pd(OAc)2 + Pivalic Acid CH->Cat2 Prod1 C5-Aminated Pyrazole Cat1->Prod1 Prod2 C4-Arylated Pyrazole Cat2->Prod2

Fig 1: Divergent catalytic functionalization pathways for the pyrazole carbaldehyde scaffold.

Section 2: Troubleshooting C5-Reductive Amination

Q: Why am I observing poor conversion and high amounts of unreacted aldehyde (or over-reduced alcohol) during reductive amination?

A: This is a classic issue of sluggish imine formation. The electron-withdrawing nature of the pyrazole ring alters the electrophilicity of the C5-carbonyl. If you introduce a strong hydride donor (like NaBH4​ ) prematurely, it will reduce the aldehyde directly to the corresponding alcohol before the imine has a chance to form [1].

Mechanistic Solution: Shift to a stepwise, Lewis-acid mediated protocol. Utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as both a water scavenger and a Lewis acid to activate the carbonyl oxygen, driving quantitative imine formation. Only after the imine is fully formed should you introduce a mild reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). The steric bulk of the acetoxy groups prevents the reduction of unreacted aldehydes, ensuring high chemoselectivity[2].

Mechanism Aldehyde C5-Carbaldehyde + Amine LewisAcid Ti(OiPr)4 Coordination (Imine Formation) Aldehyde->LewisAcid Imine Activated Imine Intermediate LewisAcid->Imine Hydride Hydride Transfer from NaBH(OAc)3 Imine->Hydride Product Secondary/Tertiary Amine Hydride->Product

Fig 2: Catalytic cycle and intermediate stabilization during reductive amination.

Self-Validating Protocol: Step-by-Step Reductive Amination
  • Imine Formation: In a flame-dried Schlenk flask under N2​ , dissolve 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Activation: Add Ti(OiPr)4​ (1.5 equiv) dropwise at room temperature. Stir for 12 hours. Self-Validation Check: Remove a 0.1 mL aliquot, quench with water, extract with EtOAc, and check via TLC/LC-MS to confirm the complete disappearance of the starting aldehyde before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (2.0 equiv) in three portions over 15 minutes to control the exotherm.

  • Quench & Workup: Stir for an additional 4 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

Section 3: Troubleshooting C4 C-H Functionalization (Arylation)

Q: When attempting Pd-catalyzed C-H arylation at the C4 position, my catalyst rapidly deactivates, resulting in black palladium precipitation. How do I stabilize the catalytic cycle?

A: Catalyst poisoning in pyrazole functionalization typically occurs because the N2 nitrogen of the pyrazole ring is a strong Lewis base. It coordinates irreversibly to the active Pd(II) species, forming stable, off-target chelates that crash out of the solution [3]. Furthermore, the C5-aldehyde can undergo undesired decarbonylation if the temperature is too high.

Mechanistic Solution: You must disrupt this non-productive coordination. This is achieved by employing a Concerted Metalation-Deprotonation (CMD) pathway using an acidic co-catalyst like Pivalic Acid ( PivOH ). The pivalate anion acts as an internal base that lowers the activation energy for C-H cleavage at the C4 position [4]. Additionally, utilizing a bulky phosphine ligand (e.g., DavePhos) forces the palladium center to favor the less sterically hindered C4-H bond over N-coordination [5].

Self-Validating Protocol: Step-by-Step C-H Arylation
  • Setup: Charge an oven-dried pressure tube with 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 equiv), the desired aryl iodide (1.5 equiv), Pd(OAc)2​ (5 mol%), and DavePhos (10 mol%).

  • Additives: Add K2​CO3​ (2.0 equiv) as the stoichiometric base and Pivalic Acid (30 mol%) as the CMD co-catalyst.

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMAc, 0.1 M). Seal the tube under an Argon atmosphere.

  • Heating: Heat the mixture to 110 °C for 16 hours. Self-Validation Check: The solution should remain a homogeneous amber/brown color. Rapid turning to opaque black within the first hour indicates oxygen ingress or ligand failure.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate and purify via silica gel chromatography.

Section 4: Quantitative Data & Catalyst Selection Matrix

To streamline your experimental design, refer to the following synthesized data table comparing catalyst systems for both functionalization routes.

Reaction PathwayPrimary Catalyst / ReagentCo-Catalyst / AdditiveSolventYield ExpectationKey Mechanistic Role
Reductive Amination NaBH(OAc)3​ Ti(OiPr)4​ DCE85-95%Mild hydride transfer; Ti activates carbonyl and scavenges water.
Reductive Amination Ru(p-cymene)Cl2​ Formic AcidMeOH70-80%Transfer hydrogenation via Ru-hydride intermediate.
C4 C-H Arylation Pd(OAc)2​ Pivalic Acid (CMD)DMAc75-90%Pd inserts into C-H; PivOH lowers activation energy via CMD.
C4 C-H Arylation CuCl2​ Blue LED ( )MeCN60-75%Sonophotocatalytic radical generation; avoids noble metals.
Section 5: References

The methodologies and mechanistic rationales detailed in this guide are grounded in the following peer-reviewed literature.

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material Source: Organic Process Research & Development (ACS Publications) URL:[Link] [1]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL:[Link] [2]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry (ResearchGate) URL:[Link] [3]

  • Enantioselective C–H Arylation for Axially Chiral Heterobiaryls Source: Organic Letters (ACS Publications) URL:[Link] [4]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles Source: KTU ePubl URL:[Link] [5]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: High-Resolution NMR Reference Spectra for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Executive Summary In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 1-(cyclobutylmethyl)-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a highly versatile building block [1]. However, the regioselective synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-regioisomers.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating these isomers. This guide provides an objective comparison of experimental Nuclear Magnetic Resonance (NMR) spectra across different solvent systems (CDCl₃ vs. DMSO-d₆) against in silico predicted models. By understanding the causality behind solvent effects and 2D NMR correlations, researchers can establish a self-validating protocol for rigorous structural elucidation.

The Analytical Challenge: Regioisomer Differentiation

The primary challenge in characterizing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde lies in definitively proving the aldehyde is at the C-5 position rather than the C-3 position. While 1D ¹H and ¹³C NMR provide the foundational framework, they are often insufficient on their own due to the similar electronic environments of the pyrazole protons [2].

The Mechanistic Solution (NOESY): To establish a self-validating system, we rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY). In the 1,5-regioisomer, the N-methylene protons of the cyclobutylmethyl group are spatially adjacent to the C-5 aldehyde proton. This proximity generates a strong, diagnostic NOE cross-peak. If the compound were the 1,3-isomer, this correlation would be absent, and an NOE between the N-methylene protons and the pyrazole H-5 proton would be observed instead.

Workflow A Sample Preparation (CAS: 1236366-27-0) B 1D NMR Acquisition (1H & 13C) A->B C Solvent Comparison (CDCl3 vs DMSO-d6) B->C D Regioisomer Check (1,5- vs 1,3-substitution) B->D F Final Structural Elucidation C->F E 2D NMR Validation (NOESY & HMBC) D->E Ambiguity Exists E->F

Structural elucidation workflow for differentiating pyrazole regioisomers using 1D and 2D NMR.

Experimental vs. Predicted NMR: A Comparative Analysis

When comparing NMR data, solvent selection is a critical variable. CDCl₃ is the standard non-polar solvent, while DMSO-d₆ is highly polar and strongly hydrogen-bonding. The causality behind solvent-induced shifts (solvatochromism in NMR) is driven by the dielectric constant of the medium and specific solute-solvent dipole interactions [3].

As shown in the tables below, transitioning from CDCl₃ to DMSO-d₆ causes a noticeable downfield shift (deshielding) of the aldehyde and pyrazole protons. This is due to the strong hydrogen-bond acceptor nature of the sulfoxide oxygen in DMSO, which pulls electron density away from the solute's protons.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, δ in ppm)
Proton AssignmentMultiplicityPredicted (In Silico)Experimental (CDCl₃)Experimental (DMSO-d₆)Key NOESY Correlations
CHO (Aldehyde) s, 1H9.929.889.98N-CH₂
Pyrazole H-3 d, 1H (J = 2.0 Hz)7.607.557.68Pyrazole H-4
Pyrazole H-4 d, 1H (J = 2.0 Hz)6.906.857.02Pyrazole H-3
N-CH₂ d, 2H (J = 7.2 Hz)4.504.454.38CHO, Cyclobutyl-CH
Cyclobutyl CH m, 1H2.902.852.78N-CH₂, Cyclobutyl-CH₂
Cyclobutyl CH₂ (β) m, 4H1.951.85 - 2.051.80 - 1.95Cyclobutyl-CH, CH₂(γ)
Cyclobutyl CH₂ (γ) m, 2H1.801.751.68Cyclobutyl-CH₂(β)
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, δ in ppm)
Carbon AssignmentPredicted (In Silico)Experimental (CDCl₃)Experimental (DMSO-d₆)
CHO (Aldehyde) 180.1179.5180.8
C-3 (Pyrazole) 140.2139.5140.5
C-5 (Pyrazole) 138.8138.2139.0
C-4 (Pyrazole) 110.1109.5110.2
N-CH₂ 56.555.854.9
Cyclobutyl CH 36.235.634.8
Cyclobutyl CH₂ (β) 26.025.424.9
Cyclobutyl CH₂ (γ) 18.818.217.8

Expert Insight: Notice the significant shielding of the Pyrazole C-4 carbon (~109.5 ppm). This is a classic hallmark of the pyrazole ring system, caused by the resonance donation of the nitrogen lone pairs into the aromatic ring, which specifically increases electron density at the C-4 position.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility of the data presented above, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate artifacts such as poor shimming or referencing errors.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of high-purity 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

  • Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer the solution to a high-quality 5 mm NMR tube. Crucial Check: Ensure the solvent column height is at least 4 cm to prevent magnetic field inhomogeneity at the edges of the receiver coil.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of the specific solvent.

  • Perform gradient shimming (Z1–Z5). Validation Metric: The TMS peak must have a line width at half-height of < 1.0 Hz. If it exceeds this, re-shim to avoid artificial broadening of the cyclobutyl multiplets.

Step 3: Acquisition Parameters

  • ¹H NMR: Use a 30° pulse angle, a 2-second relaxation delay (d1) to ensure quantitative integration, and acquire 16–32 scans.

  • ¹³C NMR: Utilize a power-gated decoupling sequence (e.g., zgpg30) to minimize NOE enhancement bias, a 2-second relaxation delay, and acquire 512–1024 scans for optimal signal-to-noise ratio.

  • 2D NOESY: Set a mixing time of 300–500 ms (optimized for small molecules), using a 2048 x 256 data matrix with 16 scans per increment.

Step 4: Data Processing

  • Apply zero-filling to double the data points.

  • Apply exponential apodization (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C).

  • Perform Fourier transform, followed by rigorous manual phase and baseline correction to ensure accurate multiplet integration.

Downstream Applications in Drug Discovery

Once the 1,5-regiochemistry is validated via the NMR protocols above, the aldehyde moiety serves as a prime candidate for further functionalization.

Pathway A Building Block: Pyrazole-5-carbaldehyde B Reductive Amination (Aldehyde Functionalization) A->B C Cross-Coupling (C-H Activation) A->C D Target Ligand Synthesis B->D C->D E Kinase Inhibition Assays D->E F Lead Optimization E->F

Downstream application pathway of pyrazole-5-carbaldehyde building blocks in drug discovery.

References

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(18), 3267-3270. Available at:[Link]

  • Homer, J. (1970). "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Applied Spectroscopy Reviews, 4(1), 1-38. Taylor & Francis. Available at:[Link]

Comparative

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Orbitrap vs. Q-TOF for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

Analyte Profiling & The Analytical Challenge In modern drug discovery, pyrazole derivatives are ubiquitous building blocks. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Analyte Profiling & The Analytical Challenge

In modern drug discovery, pyrazole derivatives are ubiquitous building blocks. Specifically, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (CAS: 1236366-27-0) is a critical intermediate. With a chemical formula of C9​H12​N2​O and an exact monoisotopic mass of 164.09496 Da (expected [M+H]+ at 165.1022 Da), this low-molecular-weight compound presents unique analytical challenges.

When analyzing such small molecules in complex biological matrices or high-throughput synthesis screening, researchers must balance mass accuracy (to resolve isobaric interferences) with scan speed (to accurately define narrow chromatographic peaks). This guide objectively compares the performance of two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the analysis of this specific pyrazole derivative.

Mechanistic Causality: Platform Architecture

To make an informed decision, we must understand the physical causality behind the performance metrics of each platform.

Orbitrap Technology (e.g., Q Exactive series)

Orbitrap mass analyzers trap ions in an electrostatic field, measuring their axial oscillation frequencies via image current[1].

  • The Causality of Resolution vs. Speed: Achieving ultra-high resolution (e.g., 140,000 to 280,000 FWHM) requires longer transient recording times (often >250 ms). Consequently, as resolution increases, the scan speed drops significantly (down to 1.5–3.0 Hz).

  • Dynamic Range Limitation: Orbitraps are subject to space charge effects—overfilling the trap distorts the electrostatic field. Therefore, Automatic Gain Control (AGC) limits the ion population, restricting the intraspectral dynamic range to approximately 3.5 orders of magnitude[2].

Q-TOF Technology (e.g., Xevo G2-S, Agilent 6546)

Q-TOFs accelerate ions into a flight tube and measure their arrival times at a microchannel plate (MCP) detector.

  • The Causality of Resolution vs. Speed: Because resolution is dictated by the physical length of the flight path and reflectron optics, it is inherently independent of the scan rate. A Q-TOF can maintain its maximum resolution (typically 30,000–40,000 FWHM) even at ultra-fast scan speeds of 10 to 50 Hz.

  • Dynamic Range Advantage: The MCP detectors used in TOF instruments do not suffer from space charge limitations in the same way, allowing for a higher intraspectral dynamic range (up to 4–5 orders of magnitude) and highly reproducible baselines for low-abundance isotopic species[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Both workflows incorporate a continuous lock-mass infusion. Causality: If the instrument's mass calibration drifts, the lock-mass deviation will exceed the predefined threshold (e.g., >2 ppm), automatically invalidating the run and triggering a recalibration sequence.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., a deuterated pyrazole analog at 50 ng/mL) to monitor matrix effects and injection reproducibility.

Step 2: Ultra-Performance Liquid Chromatography (UPLC)
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Note: This rapid gradient produces peak widths of <1 second, necessitating fast MS scan speeds for accurate integration.

Step 3A: Orbitrap Acquisition Workflow
  • Mode: Positive Electrospray Ionization (ESI+), Full Scan MS.

  • Resolution: Set to 70,000 FWHM at m/z 200.

  • AGC Target: 3e6 with a maximum injection time of 100 ms.

  • Lock Mass: Enable internal lock mass using ambient polysiloxane background ions (m/z 371.1012) or a dedicated fluorinated standard.

Step 3B: Q-TOF Acquisition Workflow
  • Mode: ESI+, MSE (Data-Independent Acquisition).

  • Resolution: Default high-resolution mode (~35,000 FWHM).

  • Scan Rate: 10 Hz (0.1 seconds per scan) to ensure >10 data points across the <1s UPLC peak.

  • Lock Mass: Continuous infusion of Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer, sampled every 10 seconds.

Quantitative Data Comparison

The table below summarizes the expected performance metrics when analyzing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde ( [M+H]+ 165.1022) using the protocols defined above.

Performance MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Xevo G2-S)
Mass Accuracy < 1 ppm (with internal lock mass)< 2 ppm (with real-time lock mass)
Resolution at m/z 165 70,000 - 140,000 FWHM30,000 - 40,000 FWHM
Max Scan Speed 1.5 - 12 Hz (Inversely proportional to resolution)10 - 50 Hz (Constant resolution)
Data Points per UPLC Peak 3 - 5 (at max resolution)12 - 15 (Optimal for quantitation)
Intraspectral Dynamic Range ~3.5 orders of magnitude~4 - 5 orders of magnitude
Primary Advantage Unmatched structural elucidation & isotopic fine structureSuperior peak definition for high-throughput UPLC

Decision Workflow Visualization

HRMS_Workflow Sample 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde [M+H]+ 165.1022 m/z UPLC UPLC Separation Peak Width < 1s Sample->UPLC Decision Analytical Objective UPLC->Decision Orbitrap Orbitrap MS High Res (140k) Slow Scan (1.5-3 Hz) Decision->Orbitrap Unknown ID / High Res QTOF Q-TOF MS Constant Res (40k) Fast Scan (10-50 Hz) Decision->QTOF Routine Quant / Fast LC OrbiResult Structural Elucidation Fine Isotopic Fidelity Orbitrap->OrbiResult QTOFResult High-Throughput Quant Excellent Peak Definition QTOF->QTOFResult

Fig 1. Logical decision tree for HRMS platform selection in small molecule analysis.

Conclusion

The choice between Orbitrap and Q-TOF for analyzing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde depends strictly on the analytical objective. If the goal is absolute structural confirmation, identifying unknown impurities, or resolving complex isobaric interferences, the Orbitrap's superior resolving power is unmatched[1]. However, if the workflow demands routine, high-throughput UPLC quantitation where maintaining >10 data points across a narrow chromatographic peak is critical to avoid false negatives, the Q-TOF is the scientifically sound choice.

References

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. Available at: [Link]

  • Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Corporation. Available at:[Link]

Sources

Validation

Comparative Reactivity Analysis: 1-(Cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde vs. 1-Methyl-1H-pyrazole-5-carbaldehyde

A Technical Guide for Medicinal & Process Chemistry Professionals Introduction Pyrazole-5-carbaldehydes are pivotal building blocks in modern drug discovery, serving as versatile intermediates for constructing a wide arr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal & Process Chemistry Professionals

Introduction

Pyrazole-5-carbaldehydes are pivotal building blocks in modern drug discovery, serving as versatile intermediates for constructing a wide array of pharmacologically active molecules.[1][2][3] Their utility stems from the aldehyde functional group, which is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions.[4][5] The substituent at the N1 position of the pyrazole ring, while not directly participating in the aldehyde's reactions, plays a crucial role in modulating the molecule's steric and electronic properties, thereby influencing its overall reactivity, solubility, and metabolic stability.

This guide provides a detailed comparative analysis of two representative N-substituted pyrazole-5-carbaldehydes: the sterically compact 1-methyl-1H-pyrazole-5-carbaldehyde and the bulkier 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde . We will dissect their structural differences and predict, based on established chemical principles, their differential performance in key synthetic transformations. This analysis is supported by detailed, field-tested experimental protocols designed to empirically validate the discussed concepts.

Part 1: Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the nature of the N1-substituent. The methyl group is small and offers minimal steric hindrance, while the cyclobutylmethyl group introduces significant bulk near the reactive aldehyde center.

G cluster_0 1-methyl-1H-pyrazole-5-carbaldehyde cluster_1 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde a a b b

Caption: Molecular structures of the two pyrazole aldehydes.

Analysis of N1-Substituent Effects
  • Electronic Effects: Both methyl and cyclobutylmethyl groups are simple alkyl substituents. They exert a weak positive inductive effect (+I), donating electron density towards the pyrazole ring. This effect is broadly similar for both and results in a slight increase in the electron density of the aromatic system. However, this influence on the reactivity of the C5-aldehyde is generally considered minor compared to the steric factors at play. Studies on N-substituted azoles confirm that substituent effects can significantly impact the aromaticity and electronic nature of the ring, though the primary differences here are not electronic.[6][7]

  • Steric Effects: This is the most significant point of differentiation. The cyclobutylmethyl group presents a much larger steric profile than the methyl group. This bulkiness can impede the approach of reagents to the electrophilic carbon of the aldehyde group. This phenomenon, known as steric hindrance, is expected to be the primary determinant of the differential reactivity between the two compounds. The degree of hindrance depends on the size of the nucleophile and the specific geometry of the transition state for a given reaction.[8][9]

G cluster_methyl 1-Methyl Derivative (Low Hindrance) cluster_cbm 1-(Cyclobutylmethyl) Derivative (High Hindrance) node_m Pyrazole Ring C=O N-CH₃ reagent_m Nucleophile reagent_m->node_m:f1 Easy Approach node_cbm Pyrazole Ring C=O N-CH₂-Cyclobutyl reagent_cbm Nucleophile reagent_cbm->node_cbm:f1 Hindered Approach blocker Steric Shielding

Caption: Steric hindrance at the aldehyde C5 position.

Comparative Physicochemical Properties

The introduction of the larger, more lipophilic cyclobutylmethyl group is expected to alter the molecule's physical properties.

Property1-methyl-1H-pyrazole-5-carbaldehyde1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehydeRationale for Difference
Formula C₅H₆N₂OC₉H₁₂N₂OAddition of C₄H₆
Molecular Weight 110.11 g/mol 164.20 g/mol Increased mass from substituent
Boiling Point Not readily available (liquid at RT)Higher (predicted)Increased van der Waals forces
logP (Predicted) ~0.1~1.5Increased lipophilicity from the alkyl group
Polar Surface Area 34.89 Ų34.89 Ų[10]The reactive polar groups are identical
Solubility Higher in polar solventsHigher in non-polar organic solvents"Like dissolves like" principle

Part 2: Comparative Reactivity Analysis & Experimental Protocols

Our central hypothesis is that the rate of reactions involving nucleophilic attack at the aldehyde carbonyl will be significantly slower for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde due to the steric shielding by the N1-substituent. We will explore this through two fundamental transformations in medicinal chemistry: reductive amination and Knoevenagel condensation.

G start Select Pyrazole Aldehyde (Methyl vs. Cyclobutylmethyl) setup Set up parallel reactions under identical conditions: - Stoichiometry - Solvent - Temperature - Catalyst start->setup reaction Add Nucleophile (e.g., Amine or Active Methylene Compound) setup->reaction monitor Monitor Reaction Progress (TLC, LC-MS, or GC-MS) reaction->monitor quench Quench Reaction & Work-up monitor->quench analyze Analyze Results: - Reaction Time - Yield - Purity quench->analyze compare Compare Reactivity Profiles analyze->compare

Caption: General experimental workflow for reactivity comparison.

Focus Reaction: Reductive Amination

Reductive amination is a cornerstone of drug development for the synthesis of secondary and tertiary amines.[5] The reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ. The rate-determining step can be either the imine formation (which involves nucleophilic attack by the amine) or the reduction, but steric hindrance around the carbonyl will slow the initial condensation.

Causality Behind Experimental Choices:

  • Reagents: Benzylamine is chosen as a standard primary amine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild, tolerant of slightly acidic conditions used to catalyze imine formation, and selectively reduces the imine in the presence of the aldehyde.[5]

  • Solvent: Dichloroethane (DCE) is a common, non-protic solvent for this transformation.

  • Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective way to visually track the consumption of the starting aldehyde.

Experimental Protocol: Parallel Reductive Amination

  • Vessel Preparation: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) to Flask A and 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) to Flask B.

  • Reagent Addition: Dissolve the contents of each flask in anhydrous 1,2-dichloroethane (DCE). Add benzylamine (1.1 eq) to each flask, followed by a catalytic amount of acetic acid (0.1 eq).

  • Initiation: Stir the mixtures at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to each flask over 5 minutes.

  • Monitoring: Monitor the reactions in parallel by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) every hour. Spot the starting material and the reaction mixture side-by-side. The reaction is complete upon full consumption of the starting aldehyde.

  • Work-up: Upon completion, quench the reactions by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Illustrative Data & Expected Outcome

We predict that the reaction for the 1-methyl derivative will proceed significantly faster.

Time Point% Conversion (1-Methyl)% Conversion (1-Cyclobutylmethyl)
1 hour~60%~25%
2 hours~95%~55%
4 hours>99%~85%
Final Yield High Moderate to High (requires longer time)
Focus Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.[11][12] This reaction is highly sensitive to steric hindrance at the carbonyl center.

Causality Behind Experimental Choices:

  • Reagents: Malononitrile is a highly reactive active methylene compound. Ammonium carbonate is chosen as a mild, effective, and green catalyst for this transformation, particularly in aqueous media.[13]

  • Solvent System: An ethanol/water mixture provides a good medium for both the reactants and the catalyst, aligning with green chemistry principles.[13]

  • Method: Sonication can be used to accelerate the reaction at ambient temperature.[11][13]

Experimental Protocol: Parallel Knoevenagel Condensation

  • Vessel Preparation: In two separate flasks, prepare solutions of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol (Flask A) and 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in ethanol (Flask B).

  • Reagent Addition: To each flask, add malononitrile (1.05 eq) followed by an aqueous solution of ammonium carbonate ((NH₄)₂CO₃) (20 mol%).

  • Reaction: Place both flasks in an ultrasonic bath and sonicate at room temperature.

  • Monitoring: Monitor the progress by TLC. The product is often a solid that precipitates from the reaction mixture.

  • Isolation: Once the reaction is complete (disappearance of the aldehyde spot on TLC), isolate the product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and catalyst. The product is often pure enough after filtration, but can be recrystallized if necessary.

Expected Outcome:

Consistent with our hypothesis, the 1-methyl derivative is expected to react faster and potentially give a higher isolated yield in the same timeframe. The steric hindrance of the cyclobutylmethyl group will slow the nucleophilic attack of the malononitrile enolate on the aldehyde carbonyl, resulting in a slower reaction. Researchers may need to extend the reaction time or employ slightly more forcing conditions (e.g., mild heating) to drive the reaction of the 1-(cyclobutylmethyl) analog to completion.[14][15]

Summary and Application Insights

The choice between 1-methyl-1H-pyrazole-5-carbaldehyde and 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a classic trade-off between reactivity and structural complexity.

  • 1-methyl-1H-pyrazole-5-carbaldehyde: This reagent offers higher reactivity due to minimal steric hindrance. It is the ideal choice for synthetic routes where reaction speed, efficiency, and mild conditions are paramount. It is well-suited for high-throughput synthesis and library generation where reliable, fast conversions are needed.

  • 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde: This reagent provides a bulkier, more three-dimensional substituent. While its reactivity is attenuated , the cyclobutyl moiety can be advantageous for several reasons in drug design:

    • Metabolic Stability: The alkyl group may block sites of metabolic attack, increasing the half-life of the final compound.

    • Receptor Binding: The defined shape and size can provide specific steric interactions within a protein binding pocket, potentially increasing potency or selectivity.

    • Physicochemical Properties: It increases the lipophilicity (logP) of the molecule, which can be tuned to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ACS Publications. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ARKAT USA, Inc. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. [Link]

  • ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. [Link]

  • ChemContract Research. (2026). 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS 27258-33-9). [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ResearchGate. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. [Link]

  • ACS Publications. (2011). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • Google APIs. (2016). RECENT ADVANCES IN KNOEVENAGEL CONDENSATION USING SONOCHEMISTRY. [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • ScienceDirect. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • oaj.fupress.net. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Bentham Science. (2022). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ScienceDirect. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. [Link]

Sources

Comparative

A Comprehensive Guide to HPLC Method Development and Validation for the Novel Intermediate: 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. The purity, stability, and overall quality of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a novel molecule from synthesis to a market-ready drug product is underpinned by rigorous analytical scrutiny. The purity, stability, and overall quality of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. This guide provides an in-depth, scientifically grounded framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for a novel pyrazole carbaldehyde derivative, 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. This compound represents a class of heterocyclic aldehydes that are pivotal building blocks in medicinal chemistry.[1][2][3]

This document is tailored for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), adhering to the latest international regulatory standards.

The Analytical Challenge: Characterizing a Novel Pyrazole Carbaldehyde

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a structurally unique intermediate, and a reliable analytical method is paramount for its characterization, purity assessment, and stability testing. The presence of a pyrazole ring, a cyclobutyl moiety, and a reactive carbaldehyde group necessitates a method that is not only sensitive and accurate but also specific enough to distinguish it from potential starting materials, by-products, and degradation products.

Foundational Principles: Adherence to ICH and FDA Guidelines

The entire lifecycle of an analytical method, from its development to its routine use, is governed by stringent regulatory guidelines.[4] This guide is developed in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the principles outlined by the U.S. Food and Drug Administration (FDA).[5][6][7] These guidelines provide a harmonized framework for ensuring that analytical methods are fit for their intended purpose.[6][8][9]

Phase 1: HPLC Method Development - A Strategic Approach

The initial phase of our work focuses on establishing a baseline HPLC method with optimal separation and detection characteristics for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

Initial Physicochemical Assessment (In Silico & Experimental)

While experimental data for this novel compound is scarce, we can infer starting parameters from related pyrazole and aldehyde structures.[10][11] Pyrazole derivatives often exhibit a degree of lipophilicity, suggesting that reversed-phase HPLC will be a suitable separation mode.[12] The aldehyde group possesses a chromophore that should allow for UV detection.

Proposed Starting HPLC Conditions:
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system capable of delivering reproducible gradients and providing stable detector responses.
Column C18, 4.6 x 150 mm, 5 µmA versatile, widely used stationary phase for reversed-phase chromatography, suitable for a broad range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 30% B to 90% B over 15 minutesA broad gradient to ensure elution of the main peak and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD)Allows for the determination of the optimal detection wavelength and assessment of peak purity.
Detection Wavelength 254 nm (initial)A common starting wavelength for aromatic compounds. The DAD will be used to identify the λmax for optimal sensitivity.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Method Optimization: A Comparative Analysis

To refine the initial conditions and achieve optimal separation, a systematic evaluation of critical parameters is essential. The following table compares alternative conditions and their expected impact on the retention time and resolution of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde.

ParameterAlternative 1Expected OutcomeAlternative 2Expected Outcome
Column Chemistry Phenyl-HexylPotential for enhanced resolution of aromatic impurities due to π-π interactions.C8Shorter retention times, which may be beneficial for faster analysis if resolution is adequate.
Organic Modifier MethanolMay alter the selectivity of the separation compared to acetonitrile. Generally provides lower backpressure.--
pH of Mobile Phase A Phosphate Buffer (pH 3.0)Can provide better peak shape for basic impurities.Phosphate Buffer (pH 7.0)May significantly alter the retention and selectivity, especially for ionizable compounds.

Phase 2: A Rigorous HPLC Method Validation Protocol

Once an optimized HPLC method is established, a comprehensive validation is performed to demonstrate its suitability for the intended purpose.[8][9][13] The validation will be conducted in accordance with ICH Q2(R2) guidelines.[5][7]

Experimental Workflow for HPLC Method Development and Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_doc Documentation start Define Analytical Target Profile physchem Physicochemical Assessment start->physchem initial_method Propose Initial HPLC Method physchem->initial_method optimization Method Optimization (Column, Mobile Phase) initial_method->optimization final_method Finalized HPLC Method optimization->final_method specificity Specificity final_method->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness protocol Validation Protocol robustness->protocol report Validation Report protocol->report

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Validation Procedures:

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde reference standard.

    • Analyze a sample of the compound spiked with known related substances and potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure the separation of degradation products from the main peak.

  • Acceptance Criteria: The peak for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde should be free from any co-eluting peaks in the presence of impurities and degradation products. Peak purity analysis using a DAD should confirm the homogeneity of the analyte peak.

2. Linearity and Range:

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

    • Accuracy can be assessed by the recovery of the analyte spiked into a placebo matrix or by comparing the results to those obtained from a well-characterized reference material.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Assess the method's variability on different days, with different analysts, and on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 5 °C).

      • Mobile phase composition (e.g., ± 2% organic).

      • pH of the mobile phase (e.g., ± 0.2 units).

    • Analyze the system suitability parameters under these varied conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined acceptance criteria.

Data Summary and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison against the acceptance criteria.

Table of Expected Validation Results:

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.999> 0.999
Range 50% - 150% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%Within limits
Precision - Repeatability (RSD) ≤ 1.0%< 1.0%
Precision - Intermediate (RSD) ≤ 2.0%< 2.0%
LOD S/N ≥ 3To be determined
LOQ S/N ≥ 10, with acceptable precision and accuracyTo be determined
Robustness System suitability passes under varied conditionsPass

Conclusion: A Foundation for Quality

The development and validation of a robust HPLC method are critical for ensuring the quality and consistency of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. By following a systematic approach grounded in scientific principles and regulatory guidelines, a reliable analytical method can be established. This guide provides a comprehensive framework for this process, from initial method development to full validation. The successful implementation of this method will provide a high degree of assurance in the quality of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • J-Stage. Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scholars Research Library. Design and synthesis of 2-pyrazoline derivatives. [Link]

  • ECHA. 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • ResearchGate. Pyrazole derivative in preclinical study. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • Canada.ca. Notice - ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. [Link]

Sources

Validation

Steric hindrance comparison of cyclobutylmethyl vs cyclopentylmethyl pyrazole derivatives

An in-depth structural and kinetic analysis of N-alkyl pyrazole derivatives is a cornerstone of modern structure-based drug design. When optimizing a pyrazole pharmacophore, the choice between a cyclobutylmethyl and a cy...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and kinetic analysis of N-alkyl pyrazole derivatives is a cornerstone of modern structure-based drug design. When optimizing a pyrazole pharmacophore, the choice between a cyclobutylmethyl and a cyclopentylmethyl substituent is rarely arbitrary. This decision fundamentally alters the molecule's steric volume, conformational flexibility, and ultimately, its binding kinetics (residence time) and target affinity.

This guide provides an objective, data-driven comparison of these two moieties, exploring the causality behind their steric behaviors and providing self-validating protocols for their synthesis and evaluation.

Conformational Profiling & Steric Dynamics

To understand why these two groups behave differently in a biological pocket, we must analyze their 3D conformations and the critical role of the methylene spacer.

  • The Cyclobutylmethyl Advantage (Compact Rigidity): The cyclobutane ring is highly strained and adopts a puckered or "butterfly" conformation. It possesses a smaller van der Waals volume and lower conformational entropy. When attached to a pyrazole via a methylene spacer, it acts as a compact, moderately lipophilic plug that can slip into narrow, rigid sub-pockets (such as the S1 pocket of proteases or the hinge region of kinases) without inducing steric clash.

  • The Cyclopentylmethyl Advantage (Flexible Bulk): The cyclopentane ring adopts a highly flexible "envelope" conformation. It sweeps a significantly larger steric volume. While this bulk can cause severe steric penalties in restricted pockets, it becomes highly advantageous in broad, deep hydrophobic clefts (like GPCR extracellular vestibules). The larger surface area maximizes van der Waals interactions, effectively "trapping" the molecule and decreasing the dissociation rate ( koff​ ).

  • The Causality of the Methylene Spacer: Attaching a cycloalkyl group directly to a pyrazole nitrogen forces the bulk immediately against the core, restricting rotation and often clashing with the protein surface. The methylene spacer (–CH₂–) acts as a flexible hinge, pushing the steric bulk one bond away and allowing the cycloalkyl group to fold into adjacent topological spaces[1].

Quantitative Steric & Physicochemical Comparison

The table below summarizes the physicochemical shifts expected when appending these groups to a standard pyrazole core.

PropertyCyclobutylmethyl PyrazoleCyclopentylmethyl Pyrazole
Ring System Strained 4-membered carbocycleFlexible 5-membered carbocycle
Dominant Conformation Puckered (Butterfly)Envelope
Relative Steric Volume ~ 75 ų~ 95 ų
Lipophilicity ( Δ ClogP) +1.6 to +1.8+2.1 to +2.4
Conformational Entropy LowerHigher
Primary MedChem Utility Fitting restricted sub-pockets without clashProlonging residence time via hydrophobic trapping

Mechanistic Pathway of Steric Hindrance

The following decision matrix illustrates how the steric volume of these two groups dictates receptor fit and binding kinetics.

StericSAR cluster_0 N-Alkylation of Pyrazole Core Core Pyrazole Scaffold CB Cyclobutylmethyl (Puckered, Lower Volume) Core->CB + (Bromomethyl)cyclobutane CP Cyclopentylmethyl (Envelope, Higher Volume) Core->CP + (Bromomethyl)cyclopentane Tight Restricted Binding Pocket (e.g., Viral Protease S1) CB->Tight Broad Solvent-Exposed Vestibule (e.g., GPCR Extracellular) CB->Broad CP->Tight CP->Broad FitCB Optimal Fit Maintained Affinity Tight->FitCB ClashCP Steric Clash Reduced Affinity Tight->ClashCP LooseCB Suboptimal Contact Fast Dissociation Broad->LooseCB FitCP Maximized VdW Contact Prolonged Residence Time Broad->FitCP

Decision matrix illustrating how the steric volume of cyclobutylmethyl vs. cyclopentylmethyl dictates receptor fit.

Case Studies in Target Affinity & Residence Time

Case Study 1: Avoiding Steric Clash in Restricted Pockets (SARS-CoV-2 3CLpro) In the development of noncovalent 3CLpro inhibitors, the S1 subsite of the protease is highly restricted. Researchers discovered that large, bulky groups at this position caused severe steric clash, obliterating target affinity. The introduction of a . The puckered 4-membered ring allowed the molecule to fit snugly into the S1 pocket without disrupting the geometry of the catalytic dyad, whereas larger rings like cyclopentylmethyl exceeded the spatial tolerance of the pocket.

Case Study 2: Maximizing Residence Time in Broad Vestibules (Histamine H1 Receptor) When targeting GPCRs like the H1R, the extracellular vestibule offers a broader, solvent-exposed region. Studies on antihistamines demonstrated that appending a [methylene-linked cycloaliphatic group (like cyclopentylmethyl) significantly prolonged the drug's residence time[1]]([Link]). The larger envelope conformation of the cyclopentyl ring maximizes van der Waals contacts in the upper vestibule, effectively "trapping" the ligand and decreasing the dissociation rate ( koff​ ).

Experimental Methodologies

To objectively compare these derivatives, the synthesis and biological evaluation must be rigorously controlled. The following protocols are designed as self-validating systems.

Protocol 1: Regioselective N-Alkylation of the Pyrazole Scaffold

Objective: Introduce the cycloalkylmethyl moiety while controlling N1 vs. N2 regiochemistry. Causality in Reagent Choice: Pyrazoles are tautomeric. Alkylation under basic conditions typically yields a mixture of regioisomers if the C3/C5 positions are asymmetric. We utilize Cs2​CO3​ because the larger Cesium counterion enhances the solubility and reactivity of the pyrazolide anion, improving overall yields and facilitating cleaner conversions compared to sodium-based bases.

  • Reaction Setup: Dissolve the pyrazole core (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 eq) and stir at ambient temperature for 30 minutes to pre-form the pyrazolide anion.

  • Alkylation: Dropwise add (bromomethyl)cyclobutane or (bromomethyl)cyclopentane (1.2 eq). Note: The methylene spacer acts as an SN2 reaction center, avoiding the steric hindrance and elimination risks associated with direct cycloalkyl bromides.

  • Heating: Heat the reaction to 60 °C for 12 hours.

  • Self-Validation (Reaction): Monitor conversion via LC-MS. Upon completion, quench with H2​O , extract with EtOAc, and purify via flash chromatography to separate N1/N2 isomers.

  • Self-Validation (Structure): Isolate the primary isomer and perform 2D NOESY NMR. A spatial NOE cross-peak between the methylene protons of the N-alkyl group and the adjacent C5-proton of the pyrazole definitively confirms the correct regiochemistry.

Protocol 2: TR-FRET Binding Kinetics & Residence Time Assay

Objective: Quantify how the steric bulk of the cyclopentyl vs. cyclobutyl group affects the dissociation rate ( koff​ ) and residence time ( τ ). Causality in Assay Design: Standard IC50 assays only measure equilibrium affinity. To understand the steric trapping effect of the larger cyclopentylmethyl group, we must measure binding kinetics. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen because the time-delay eliminates background autofluorescence, providing a highly sensitive signal-to-noise ratio required for kinetic modeling.

  • Preparation: Prepare the target protein labeled with a Terbium (Tb) cryptate donor and a fluorescently labeled tracer ligand (acceptor) with known kon​ and koff​ rates.

  • Self-Validation (Assay Window): Run a control plate with a known reference compound to ensure the assay Z′ factor is >0.6.

  • Equilibration: Pre-incubate the protein with the tracer until equilibrium is reached.

  • Competitive Displacement: Inject a saturating excess of the unlabeled cyclobutylmethyl or cyclopentylmethyl pyrazole derivative to competitively displace the tracer.

  • Kinetic Monitoring: Continuously monitor the decay of the TR-FRET signal over 120 minutes using a microplate reader.

  • Data Extraction: Fit the dissociation curve to a one-phase exponential decay model to extract the koff​ of the tracer, and use the Motulsky-Mahan exact competitive binding model to calculate the koff​ of the unlabeled pyrazole. Residence time is calculated as τ=1/koff​ .

References

  • Jiang, Z., et al. "Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate." Journal of Medicinal Chemistry, 2024, 67(15), 12760-12783. URL:[Link]

  • Bosma, R., et al. "Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine." Journal of Medicinal Chemistry, 2019, 62(14), 6630-6644. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde proper disposal procedures

Comprehensive Disposal & Handling Protocol for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde As research and drug development laboratories scale their synthetic operations, the management of heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal & Handling Protocol for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

As research and drug development laboratories scale their synthetic operations, the management of heterocyclic building blocks like 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde requires stringent safety and logistical oversight. Improper disposal of reactive organic compounds not only poses severe exposure risks to laboratory personnel but also violates federal environmental regulations, potentially leading to significant operational liabilities.

This guide provides a highly technical, self-validating framework for the safe handling, segregation, and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, ensuring full compliance with OSHA and EPA mandates.

Chemical Profiling & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the molecular behavior of the chemical. 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde is a nitrogen-rich heterocyclic aldehyde. The electrophilic nature of the carbaldehyde group makes it susceptible to air oxidation (forming pyrazole carboxylic acids) and exothermic aldol condensations if exposed to strong bases. Furthermore, pyrazole derivatives are known skin, eye, and respiratory irritants[1].

Table 1: Quantitative Data & Hazard Profile

PropertySpecification
Chemical Name 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
CAS Number 1236366-27-0[2]
Molecular Weight 164.21 g/mol [2]
Primary GHS Hazards Skin Irritation (H315), Eye Irritation (H319), Respiratory Irritation (H335)[1]
Waste Classification Non-Halogenated Organic Waste (unless mixed with halogenated solvents)[3]
Incompatibilities Strong oxidizers, strong bases, reducing agents
Recommended Disposal High-Temperature Incineration[4]

Causality Insight: Why must this compound be strictly segregated from basic waste streams? The carbaldehyde moiety is highly reactive. If mixed with strong bases (e.g., NaOH or KOH waste), the aldehyde can undergo rapid, exothermic polymerization or condensation reactions, potentially leading to dangerous pressure buildup inside sealed waste carboys.

Regulatory Compliance Framework

Laboratory waste management is governed by two primary federal frameworks in the United States:

  • OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the implementation of a Chemical Hygiene Plan (CHP). All handling and disposal procedures for 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde must be documented within your facility's CHP, ensuring engineering controls (like fume hoods) are actively used[5],[6].

  • EPA Resource Conservation and Recovery Act (RCRA): Dictates the "cradle-to-grave" tracking of hazardous waste (40 CFR Parts 260-270). Laboratories must utilize Satellite Accumulation Areas (SAAs) at or near the point of generation to safely store this chemical waste before final disposal[7],[8].

Disposal Workflow Architecture

The following diagram maps the critical path for the compliant disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, from the point of generation to final destruction.

DisposalWorkflow Start Waste Generation: 1-(cyclobutylmethyl)-1H- pyrazole-5-carbaldehyde Segregation Chemical Segregation (Non-Halogenated Organic) Start->Segregation Identify waste stream Containment Primary Containment (HDPE / Glass Carboy) Segregation->Containment Transfer safely Labeling EPA/OSHA Compliant Labeling & Logging Containment->Labeling Affix GHS labels Storage Satellite Accumulation Area (SAA) Storage Labeling->Storage Store < 55 gal limit Disposal Final Disposal (Authorized Incineration) Storage->Disposal EPA-certified pickup

Fig 1: RCRA-compliant disposal workflow for heterocyclic aldehyde laboratory waste.

Standard Operating Procedure (SOP): Safe Handling & Disposal

This step-by-step methodology ensures self-validating safety. Do not deviate from these steps without consulting your designated Chemical Hygiene Officer (CHO)[9].

Phase 1: Preparation & Engineering Controls
  • Don Appropriate PPE: Equip single-use nitrile gloves, a flame-resistant lab coat, and chemical splash goggles[1],[9]. If handling large quantities where aerosolization is a risk, a respirator may be required as per your CHP[9].

  • Ventilation: Conduct all transfers inside a certified, properly functioning chemical fume hood to mitigate respiratory irritation risks (H335)[5].

Phase 2: Waste Segregation & Transfer
  • Verify Compatibility: Ensure the waste stream is designated strictly for Non-Halogenated Organics . If the compound was dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the Halogenated Organic waste stream.

  • Select Containment: Use a High-Density Polyethylene (HDPE) or glass carboy[3]. Mechanistic note: HDPE is highly resistant to organic aldehydes and prevents the leaching or degradation that can occur with lower-grade plastics.

  • Transfer: Use a chemically compatible funnel to pour the waste into the carboy. Immediately seal the container tightly after the transfer. Leaving funnels in open waste containers violates EPA emission standards[3].

Phase 3: SAA Management & Labeling
  • Immediate Labeling: The moment the first drop of waste enters the container, it must be labeled with an EPA-compliant "Hazardous Waste" tag[10],[7].

  • Detailing the Label: Clearly write "1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde" (do not use abbreviations or chemical structures) and check the "Irritant" and "Toxic" hazard boxes[3].

  • SAA Storage: Place the container in a designated Satellite Accumulation Area (SAA) within the same laboratory where the waste was generated[7]. Ensure the carboy sits inside a secondary containment bin to capture any potential leaks.

  • Volume Limits: Monitor the SAA. The EPA mandates that no more than 55 gallons of hazardous waste may be accumulated in an SAA at any given time[7],[3].

Phase 4: Final Disposition
  • Transfer to CAA: Once the container is full, date the label. You have a strict regulatory window (typically 3 days) to move the dated container from the SAA to your facility's Central Accumulation Area (CAA)[3].

  • Incineration: Coordinate with an EPA-certified hazardous waste vendor. The vendor will transport the waste for high-temperature incineration. Incineration is the only approved method for this chemical, as it completely oxidizes the pyrazole ring into inert nitrogen oxides (NOx), carbon dioxide, and water, eliminating environmental toxicity risks[4],[10].

Spill Response & Remediation

In the event of an accidental spill of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[1].

  • Containment: Prevent the chemical from entering drains, soil, or waterways, as heterocyclic compounds can be highly toxic to aquatic ecosystems[1],[11].

  • Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust[1],[11].

  • Collection: Sweep up the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container[11]. Label it explicitly as spill debris containing the chemical and dispose of it via your standard hazardous waste protocol.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. As the toxicological properties of this specific compound have n...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde. As the toxicological properties of this specific compound have not been exhaustively studied, these recommendations are grounded in a precautionary principle, drawing from data on structurally similar pyrazole and aldehyde compounds. The primary objective is to minimize exposure through robust engineering controls and appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. For 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, the primary hazards are inferred from close structural analogs, as comprehensive data for this specific molecule is not available[1].

  • Dermal, Ocular, and Respiratory Irritation: The presence of the aldehyde functional group and the pyrazole ring suggests a high potential for irritation. A structural isomer, 1-cyclobutyl-1H-pyrazole-4-carbaldehyde, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[2][3]. Similarly, the corresponding carboxylic acid analog is a known skin and eye irritant[4]. Therefore, contact with skin, eyes, and the respiratory tract must be strictly avoided.

  • Potential for Acute Toxicity: The carboxylic acid analog, 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4)[4]. Furthermore, unrelated studies on other 1-methyl-1H-pyrazole-5-carboxamide derivatives have revealed unexpected acute mammalian toxicity in rodent models, linked to the inhibition of mitochondrial respiration[5]. This finding is critical, as it suggests a potential for systemic toxicity that may not be predicted by standard in vitro cytotoxicity assays. This underscores the necessity of preventing any systemic exposure.

  • Unknown Hazards: The most significant risk factor is the absence of complete toxicological data. A compound that has not been thoroughly investigated must be handled with the assumption that it may possess uncharacterized hazardous properties[1].

Given this profile, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Core Protocol: PPE Selection and Use

The primary line of defense against chemical exposure is the use of engineering controls, with PPE serving as the final, critical barrier.

Primary Engineering Control: The Chemical Fume Hood

All operations involving 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors, dust, and aerosols, preventing respiratory exposure[6].

Tiered PPE Recommendations

The selection of PPE should be tailored to the specific task and the quantities of material being handled.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot required
Weighing Solids (<1g) Chemical splash gogglesDouble-layered nitrile glovesStandard lab coatNot required (inside fume hood)
Solution Handling (<100mL) Chemical splash gogglesDouble-layered nitrile glovesStandard lab coatNot required (inside fume hood)
Large-Scale Operations (>100mL) or Splash-Prone Activities Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesChemical-resistant apron over a standard lab coatNot required (inside fume hood)
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges may be required based on spill size and location
Detailed PPE Specifications
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required in the laboratory[7]. However, due to the severe eye irritation potential, chemical splash goggles are mandatory for all direct handling tasks[8]. For procedures with a higher risk of splashing, a full-face shield must be worn over the goggles[8].

  • Hand Protection: Standard nitrile gloves should be used, and given the potential for dermal toxicity, double-gloving is strongly recommended to provide an additional layer of protection against undetected pinholes or tears[6]. Gloves must be inspected for integrity before each use. Employ proper glove removal techniques to avoid contaminating the skin[1]. For larger scale work, more robust gloves may be required[9].

  • Body Protection: A long-sleeved lab coat is mandatory to protect skin and clothing[7]. For tasks involving larger quantities, a chemically resistant apron should be worn over the lab coat. All personnel must wear long pants and fully enclosed, non-permeable shoes[7].

  • Respiratory Protection: When all work is conducted within a fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or if work must be performed outside of a hood (which is strongly discouraged), a NIOSH-approved air-purifying respirator with organic vapor cartridges would be necessary[10].

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Safe Handling Workflow

The following diagram outlines the procedural flow for safely managing 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde in a laboratory setting.

G Workflow for Handling 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde cluster_prep Preparation & Staging cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Receive 1. Receive Chemical - Inspect container integrity Store 2. Storage - Cool, dry, ventilated area - Tightly sealed Receive->Store PPE: Gloves, Lab Coat, Safety Glasses Prep 3. Prepare Workspace - Verify fume hood function - Don appropriate PPE Store->Prep Weigh 4. Weighing/Aliquoting - Use anti-static weigh boat - Minimize dust/aerosol generation Prep->Weigh PPE: Goggles, Double Gloves, Lab Coat Reaction 5. Reaction Setup - Add to vessel slowly - Monitor for exothermic activity Weigh->Reaction Decon 6. Decontamination - Clean workspace surfaces - Rinse used glassware (collect rinsate) Reaction->Decon Waste 7. Waste Segregation - Solid Waste (Contaminated PPE, solids) - Liquid Waste (Solutions, rinsate) Decon->Waste PPE: Goggles, Double Gloves, Lab Coat Disposal 8. Final Disposal - Label waste containers clearly - Arrange pickup by licensed service Waste->Disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde
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